Sodium carbonate peroxyhydrate
Description
Significance in Advanced Oxidation Chemistry and Environmental Remediation
Sodium carbonate peroxyhydrate has gained significant attention in the fields of advanced oxidation chemistry and environmental remediation. rsc.org Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through oxidation. mdpi.comscispace.com The effectiveness of this compound in these processes stems from its release of hydrogen peroxide (H₂O₂), which is a precursor to highly reactive hydroxyl radicals (•OH), the primary oxidizing species in many AOPs like the Fenton reaction. mdpi.com
Research has demonstrated its efficacy in treating contaminated sites. It is increasingly used for in-situ chemical oxidation (ISCO) to remediate contaminated groundwater and soil. researchgate.net Studies have shown that this compound can effectively degrade persistent organic pollutants, including polycyclic aromatic hydrocarbons (PAHs), which are known for their resistance to conventional degradation methods. mdpi.comlpnu.ua For instance, the use of this compound in a modified photo-Fenton process resulted in a degradation efficiency of 94–97.6% for 16 different PAHs in pretreated coke wastewater. mdpi.com
The activation of this compound can be achieved through various methods to enhance the generation of reactive oxygen species. These methods are broadly categorized as homogeneous and heterogeneous activation. lpnu.uaresearchgate.net Homogeneous activation includes the use of ultraviolet (UV) radiation, metal ions (like Fe²⁺), and ultrasound, while heterogeneous activation involves catalysts such as minerals and iron nanoparticles. lpnu.ua The choice of activation method often depends on the environmental matrix; for example, an acidic environment is more effective for homogeneous activation by Fe²⁺ ions, whereas a neutral or alkaline environment is better suited for heterogeneous activation. lpnu.ua Its application extends to treating various contaminants, including p-chlorophenol, aniline, and naphthalene, through different AOPs. lpnu.ua
Role as a Solid Hydrogen Peroxide Source in Chemical Processes
A key advantage of this compound is its function as a solid, anhydrous source of hydrogen peroxide. atamanchemicals.comsolvay.com It contains approximately 32.5% H₂O₂ by weight. atamanchemicals.comwikipedia.org This solid form offers significant practical benefits over aqueous hydrogen peroxide solutions, including enhanced stability, safer handling and storage, and a longer shelf life. rsc.orgresearchgate.net Liquid hydrogen peroxide is more hazardous to transport and handle, while the granular, coated form of this compound reduces these risks. rsc.orgglobalseafood.org
In organic synthesis, this compound serves as a convenient source of anhydrous H₂O₂. atamanchemicals.comwikipedia.org It can be used in solvents that are incapable of dissolving the sodium carbonate but can leach out the hydrogen peroxide. wikipedia.org A notable application is the in-situ generation of trifluoroperacetic acid for Baeyer-Villiger oxidations, which provides a cheaper and more convenient method without requiring highly concentrated hydrogen peroxide. atamanchemicals.comwikipedia.org
The controlled release of hydrogen peroxide upon dissolution in water is central to its applications. atamankimya.com This property is utilized not only in environmental remediation but also in various industrial and household products, such as eco-friendly laundry bleaches and cleaning agents, where it acts as a powerful oxidizing and bleaching agent. atamanchemicals.compatsnap.com
Historical Development and Evolution of Research Perspectives
This compound was first prepared in 1899 by the Russian chemist Sebastian Moiseevich Tanatar. atamanchemicals.comwikipedia.orgatamankimya.com Initially, its primary use was as a bleaching and cleaning agent in laundry detergents and other household products, valued as an eco-friendly alternative to chlorine-based bleaches. atamanchemicals.comstppgroup.com The global production capacity was estimated to be several hundred thousand tons in 2004, reflecting its widespread commercial use. atamanchemicals.comwikipedia.org
The research perspective on this compound has evolved significantly over the decades. While its role in the detergent industry remains prominent, recent scientific inquiry has shifted towards its potential in environmental applications. atamankimya.compatsnap.com This shift is driven by the growing need for effective and environmentally benign methods to treat contaminated water and soil. researchgate.net Modern research focuses on optimizing its use in AOPs, exploring novel activation methods, and understanding its degradation kinetics and mechanisms for various pollutants. rsc.orgresearchgate.netlpnu.ua Studies now investigate its effectiveness in complex environmental matrices and its use in combination with other treatment technologies, such as the Fe(II)/persulfate system, to improve remediation efficiency. rsc.org This evolution highlights a transition from a bulk chemical for cleaning to a specialized compound for advanced environmental engineering solutions. researchgate.netpatsnap.com
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | sodium carbonate—hydrogen peroxide (2/3) | atamanchemicals.comwikipedia.org |
| Chemical Formula | 2Na₂CO₃·3H₂O₂ | wikipedia.org |
| Molar Mass | 156.982 g/mol | atamanchemicals.com |
| Appearance | White, crystalline solid | atamanchemicals.comwikipedia.org |
| Solubility in Water | 150 g/L | atamanchemicals.com |
| Hydrogen Peroxide Content | 32.5% by weight | atamanchemicals.comwikipedia.org |
| Crystal Structure | Orthorhombic (at room temperature) | atamanchemicals.comatamankimya.com |
Table 2: Research Findings on Pollutant Degradation using this compound (SPC) in AOPs
| Pollutant | AOP System | Key Finding | Reference |
|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | photo-Fenton | Degradation efficiency of 94–97.6% in coke wastewater. | mdpi.com |
| Aniline | UV/SPC | Effective degradation in aqueous solution. | lpnu.ua |
| Naphthalene | Photo-assisted SPC | Successful degradation demonstrated. | lpnu.ua |
| p-chlorophenol | Activated Percarbonate | Rapid degradation achieved. | lpnu.ua |
| Albendazole | UV/SPC | Kinetic modeling of degradation performed. | lpnu.ua |
Properties
CAS No. |
16884-59-6 |
|---|---|
Molecular Formula |
C32H18N8O2Si |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies
Industrial Production Routes
Industrial manufacturing of sodium carbonate peroxyhydrate is dominated by three main processes: the wet process, the dry process, and the fluid bed granulation process. usda.gov
The wet process is a traditional method that involves the reaction of sodium carbonate and hydrogen peroxide in an aqueous solution. google.com The core of this process is the crystallization of this compound from the solution. To facilitate this, process conditions such as pH, temperature, and reactant concentrations are carefully controlled. atamanchemicals.com
Table 1: Key Parameters of the Wet Process
| Parameter | Description | Typical Values/Conditions | Source(s) |
|---|---|---|---|
| Reactants | Aqueous solutions of sodium carbonate and hydrogen peroxide. | - | google.comatamanchemicals.com |
| Key Technique | Crystallization from a bulk aqueous solution. | - | google.com |
| Promoter | Salting-out agents are often used to induce precipitation. | Sodium chloride is a conventional agent. | niir.orggoogle.com |
| Temperature Control | Temperature is controlled to optimize crystallization. | Controlled to at most 35°C in some chloride-free processes. | google.com |
| Concentration Control | Reactant concentrations are managed to initiate crystallization. | Sodium carbonate concentration may be restricted to 60-90% of saturation. | google.com |
| Product Separation | Crystals are separated from the mother liquor. | Filtration or centrifugation. | google.com |
The dry process involves a direct solid-liquid reaction. In this method, an aqueous solution of hydrogen peroxide is sprayed directly onto solid sodium carbonate powder. usda.govatamanchemicals.comgoogle.com This contact initiates a reaction that forms a moist mass of this compound, which is subsequently dried. google.com
A significant challenge in the dry process is managing the heat generated from the exothermic reactions. google.com Heat is produced from both the hydration of sodium carbonate with the water from the peroxide solution and the heat of perhydration (the reaction forming the final product). google.com Inefficient heat transfer can lead to increased reaction temperatures, which may cause the decomposition of the product and a loss of active oxygen content. google.com To build up the desired active oxygen content, the procedure of spraying and drying may be repeated. google.com
Table 2: Key Parameters of the Dry Process
| Parameter | Description | Typical Values/Conditions | Source(s) |
|---|---|---|---|
| Reactants | Solid sodium carbonate and an aqueous hydrogen peroxide solution. | Anhydrous sodium carbonate with high pore volume is effective. 50% to 75% by weight hydrogen peroxide can be used. | usda.govgoogle.com |
| Key Technique | Direct spraying of liquid onto a solid powder. | Creates a moist mass that is then dried. | google.com |
| Major Challenge | Heat transfer management due to exothermic reactions. | Heat of hydration and heat of perhydration must be dissipated. | google.com |
| Process Control | The rate of water evaporation is managed to maintain a dry reaction mixture. | - | google.com |
| Product Form | A solid powder or mass. | - | google.com |
The fluid bed granulation process combines reaction and particle formation into a single step to produce a granular product. usda.govgoogle.com In this method, aqueous solutions of sodium carbonate and hydrogen peroxide are sprayed simultaneously into a fluidized bed containing sodium percarbonate particles, which act as nuclei or seeds. solvay.comgoogle.comgoogle.com
As the solutions are sprayed onto the fluidized particles, the water is evaporated by a stream of heated air that maintains the fluidization. solvay.comgoogle.com This causes the this compound to crystallize on the surface of the nuclei, leading to the gradual growth of granules. glatt.com This process allows for the production of a dry, granular product directly. usda.gov To prevent clogging and incrustations in the spray nozzles, specialized equipment, such as a three-substance nozzle with external mixing of the solutions, can be used, which avoids the need for phosphorus-containing crystallization inhibitors. google.comgoogle.com The resulting granules often have desirable properties such as high bulk density, good flowability, and high abrasion resistance. glatt.com
Table 3: Key Parameters of the Fluid Bed Granulation/Spray Process
| Parameter | Description | Typical Values/Conditions | Source(s) |
|---|---|---|---|
| Reactants | Aqueous solutions of sodium carbonate and hydrogen peroxide. | - | solvay.comgoogle.com |
| Key Technique | Spraying of reactant solutions onto fluidized seed particles. | Combines reaction, crystallization, and drying. | usda.govglatt.com |
| Apparatus | Fluid bed granulator. | Can be a top-spray conical fluidized bed. | solvay.comnsmsi.ir |
| Process Control | Water is evaporated simultaneously with particle growth. | Fluidized bed temperature is typically in the range of 40° to 95° C. | google.com |
| Nozzle Technology | Specialized nozzles are used to spray the reactant solutions. | Ternary atomizer nozzles with separate channels for external mixing can be used to prevent clogging. | google.comgoogle.com |
| Product Form | Dry, granular product with controlled particle size. | Average particle sizes can range from 100 micrometers to 4 millimeters. | usda.govglatt.com |
Electrochemical Synthesis Approaches
Electrochemical methods offer an alternative to conventional chemical synthesis, allowing for the in-situ generation of the necessary peroxide species. researchgate.net These approaches can be divided based on the primary electrode reaction.
This pathway focuses on the electrochemical generation of hydrogen peroxide at the cathode, which then reacts with the sodium carbonate in the electrolyte to form this compound. researchgate.net The process involves the two-electron reduction of oxygen (2e- ORR) on a suitable cathode material, such as a high-surface-area carbon felt or a gas diffusion electrode (GDE). researchgate.netfrontiersin.org
The reaction is carried out in an aqueous sodium carbonate solution. researchgate.net Oxygen is supplied to the cathode, where it is reduced to form hydrogen peroxide. frontiersin.org This method allows for the production of hydrogen peroxide directly within the reaction medium, which can then complex with the sodium carbonate. researchgate.net Research has shown that a cathodic current efficiency of 60% can be achieved and remain nearly constant under certain conditions. researchgate.net
Table 4: Key Parameters of Cathodic Oxygen Reduction
| Parameter | Description | Typical Values/Conditions | Source(s) |
|---|---|---|---|
| Primary Reaction | Two-electron reduction of oxygen to hydrogen peroxide. | O₂ + H₂O + 2e⁻ → HO₂⁻ + OH⁻ | frontiersin.org |
| Electrolyte | Aqueous sodium carbonate solution. | 1 M Na₂CO₃ solution has been used. | researchgate.net |
| Cathode Material | Electrodes that favor the 2e- ORR pathway. | High-surface-area carbon felt; Gas Diffusion Electrodes (GDE). | researchgate.netfrontiersin.org |
| Product Formation | In-situ generated H₂O₂ reacts with Na₂CO₃ in the electrolyte. | 3H₂O₂ + 2Na₂CO₃ → 2Na₂CO₃·3H₂O₂ | researchgate.net |
| Reported Efficiency | Cathodic current efficiency can be significant. | ~60% | researchgate.net |
In this approach, peroxycarbonate species are generated directly at the anode through the oxidation of water or carbonate ions. researchgate.netresearchgate.net This requires an anode with a high overpotential for the competing oxygen evolution reaction, which would otherwise be the dominant process. researchgate.net Boron-doped diamond (BDD) electrodes are frequently used for this purpose. researchgate.netresearchgate.net
The electrolysis of a sodium carbonate solution using a BDD anode can lead to the formation of oxidants like percarbonate. researchgate.net The process involves the electrochemical oxidation of water at the anode to produce hydrogen peroxide, a reaction that is enhanced by the presence of sodium carbonate in the electrolyte. researchgate.netacs.org It is also possible to combine both anodic and cathodic production in a "paired electrolysis" setup, where peroxide species are generated at both electrodes simultaneously, potentially achieving a combined current efficiency greater than 100%. researchgate.netfrontiersin.org
Table 5: Key Parameters of Anodic Water Oxidation
| Parameter | Description | Typical Values/Conditions | Source(s) |
|---|---|---|---|
| Primary Reaction | Oxidation of water or carbonate ions at the anode. | 2H₂O → H₂O₂ + 2H⁺ + 2e⁻ or 2CO₃²⁻ → C₂O₆²⁻ + 2e⁻ | researchgate.netresearchgate.netacs.org |
| Electrolyte | Aqueous sodium carbonate solution. | Na₂CO₃ improves Faradaic efficiency toward H₂O₂. | acs.org |
| Anode Material | Electrodes with high overpotential for oxygen evolution. | Boron-Doped Diamond (BDD), Platinum. | researchgate.netresearchgate.net |
| Product Formation | Direct formation of peroxycarbonate or H₂O₂ at the anode. | - | researchgate.netresearchgate.net |
| Paired Synthesis | Can be combined with cathodic oxygen reduction. | Anodic and cathodic production can occur simultaneously in a two-compartment cell. | researchgate.netfrontiersin.org |
| Reported Efficiency | Anodic current efficiencies can vary. | 20-40% for Na₂C₂O₆ production on BDD. | researchgate.net |
Control of Purity and Stoichiometry during Synthesis
The synthesis of this compound (2Na₂CO₃·3H₂O₂) is a precise process where the control of purity and stoichiometry is critical to obtaining a stable, effective final product. The industrial production typically involves the crystallization of this compound from an aqueous solution of sodium carbonate and hydrogen peroxide. atamanchemicals.comwikipedia.org Achieving high purity and the correct stoichiometric ratio of approximately two molecules of sodium carbonate to three molecules of hydrogen peroxide is dependent on the meticulous control of several reaction parameters. usda.govexpertmarketresearch.com
Key parameters controlled during the synthesis include reactant concentrations, temperature, pH, and the use of stabilizing agents. atamanchemicals.comgoogle.com The mole ratio of hydrogen peroxide to sodium carbonate in the reaction vessel is a crucial factor, typically maintained within the range of 0.7:1 to 1.3:1. expertmarketresearch.comgoogle.com The concentration of the sodium carbonate solution is also carefully managed; for instance, some processes control it to remain below 95% of its saturated concentration to prevent the unwanted precipitation of sodium carbonate decahydrate. google.com
Temperature control is vital to prevent the thermal decomposition of hydrogen peroxide and the final product. epo.org Reactions are generally carried out at temperatures between 10°C and 25°C. expertmarketresearch.comgoogle.com Maintaining the pH, often within an alkaline range of 10 to 11, is also important for the reaction's success. google.com
To enhance purity and stability, various stabilizing agents are often incorporated into the crystal structure during synthesis. google.com These agents help prevent the decomposition of the peroxyhydrate, which is often catalyzed by the presence of heavy metals. google.com Common stabilizers include magnesium salts, silicates, phosphonates (like ATMP), and chelating agents like EDTA. google.com Crystal habit modifiers, such as sodium hexametaphosphate, may also be used to ensure the desired crystal morphology. google.com
The purity of the final product is determined by its active oxygen content, which is a measure of the available hydrogen peroxide. google.com Pure this compound contains 32.5% hydrogen peroxide by weight. usda.govgoogle.com However, commercial-grade products typically have a purity of over 85%, with the remaining percentage composed of residual salts like sodium carbonate, sodium chloride, sodium sulfate (B86663), and the added stabilizers. usda.gov
| Parameter | Controlled Range/Method | Purpose | Reference |
|---|---|---|---|
| H₂O₂:Na₂CO₃ Mole Ratio | 0.7:1 to 1.3:1 | Ensures correct stoichiometric formation of the adduct. | expertmarketresearch.comgoogle.com |
| Temperature | 10°C to 25°C | Minimizes thermal decomposition of hydrogen peroxide and the final product. | expertmarketresearch.comgoogle.com |
| Na₂CO₃ Concentration | Below 95% saturation | Prevents precipitation of sodium carbonate decahydrate. | google.com |
| pH | 10 to 11 | Optimizes reaction conditions for product formation. | google.com |
| Stabilizing Agents | Addition of silicates, phosphonates, magnesium salts, etc. | Inhibits decomposition catalyzed by impurities like heavy metals. | google.comgoogle.com |
Novel Synthetic Pathways and Process Intensification
While traditional crystallization methods remain prevalent, research and development have focused on novel synthetic pathways and process intensification to improve efficiency, product stability, and environmental footprint. patsnap.comniir.org These advancements aim to enhance reaction stability, increase active oxygen content, and achieve better control over the particle properties of the final product. patsnap.com
One method of process intensification involves conducting the reaction under reduced pressure. By carrying out the synthesis at a residual pressure not exceeding 60 mm Hg (8000 Pa), the heat of reaction is dissipated through the evaporation of water. epo.org This technique allows for excellent temperature control without the need for external cooling, enabling shorter reaction times and the potential use of more dilute hydrogen peroxide solutions. epo.org
Another area of innovation lies in manufacturing techniques that bypass the traditional "wet process" of crystallization. google.com An alternative method involves treating dry sodium carbonate directly with a concentrated hydrogen peroxide solution. atamanchemicals.comwikipedia.org Furthermore, spray processes represent a significant departure from crystallization. In a spray process, solutions of sodium carbonate and hydrogen peroxide are sprayed into a drying chamber where water evaporates, yielding a dry, granular product directly. usda.gov
Process intensification in the broader field of peroxide synthesis has also explored the use of microreactors. For instance, the synthesis of dicetyl peroxydicarbonate in a flow-focusing microreactor achieved a very high yield (approximately 100%) and purity (>99.5%) in less than 45 seconds. researchgate.net While not yet standard for this compound, this technology demonstrates the potential for continuous-flow processes to offer safer, more efficient, and highly controlled production of peroxides.
Significant advancements have also been made in post-synthesis processing, particularly in coating technologies, to enhance the stability of the sodium peroxyhydrate particles. patsnap.comniir.org Coating is often performed in a fluidized bed dryer. google.com The core particles of this compound are fluidized at an elevated temperature (e.g., 35 to 100°C) while an aqueous solution of sodium carbonate and hydrogen peroxide, or a solution of sodium percarbonate itself, is sprayed onto them. google.com This builds up layers on the core particle. Subsequent layers, for example of sodium sulfate, can be added to create a multi-layered coating that improves storage stability, especially in humid environments or when mixed into detergent formulations. google.com
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Traditional Crystallization | Reaction of aqueous Na₂CO₃ and H₂O₂ solutions, often with a salting-out agent, followed by crystallization. | Well-established and widely used industrial process. | niir.org |
| Vacuum Synthesis | Reaction is conducted under reduced pressure, using water evaporation for temperature control. | Eliminates need for external cooling, allows shorter reaction times. | epo.org |
| Dry Method | Dry sodium carbonate is treated directly with concentrated hydrogen peroxide solution. | Simplified process, avoids handling large volumes of water. | atamanchemicals.comwikipedia.org |
| Spray Process | Solutions of reactants are sprayed into a drying chamber to form a granular product. | Directly yields a dry, granular product. | usda.gov |
| Fluidized Bed Coating | Post-synthesis process where particles are coated in a fluidized bed to enhance stability. | Improves stability, controls release of active oxygen. | patsnap.comgoogle.com |
Structural Characterization and Solid State Chemistry
Crystal Structure and Polymorphism
At ambient temperatures, sodium carbonate peroxyhydrate adopts an orthorhombic crystal structure. rsc.org This structure is specifically defined by the Cmca crystallographic space group. rsc.org A notable characteristic of this compound is its temperature-dependent polymorphism. Upon cooling to approximately -30°C (243 K), it undergoes a reversible phase transition where the crystal structure changes to the Pbca space group. rsc.org This transition involves the loss of the crystallographic mirror plane present in the room-temperature Cmca form. rsc.org
| Property | Value |
| Crystal System (Room Temp) | Orthorhombic |
| Space Group (Room Temp) | Cmca |
| Phase Transition Temperature | approx. -30°C |
| Crystal System (Low Temp) | Orthorhombic |
| Space Group (Low Temp) | Pbca |
The formation of spherical particles of this compound during industrial crystallization is a subject of detailed study. Research has demonstrated that these spherical morphologies are primarily the result of a spherulitic growth effect, rather than a simple agglomeration of pre-formed crystals. Spherulites are complex, radially symmetric superstructures composed of acicular, or needle-like, crystals radiating from a central point.
The formation of these spherulites is governed by growth kinetics. A critical growth rate has been identified that separates the process into two distinct stages: a branching stage and a non-branching stage. Non-crystallographic branching is a key mechanism that contributes to the development of the spherulitic structure. While agglomeration, the process where individual crystals collide and stick together, can occur, the characteristic spherical shape of the final product is attributed mainly to the underlying spherulitic growth pattern.
Additives are often introduced during the crystallization process to modify the final crystal properties. Sodium hexametaphosphate (SHMP) is one such additive that influences the morphology of this compound crystals. While research indicates that SHMP is not a prerequisite for the formation of spherulites, its presence significantly promotes the branching of the needle-like crystal subunits. solvay.com This enhanced branching leads to the formation of more compact and dense spherulite products. solvay.com The addition of SHMP can also inhibit secondary nucleation, which helps in controlling the particle size distribution. solvay.com
Spectroscopic and Diffraction-Based Characterization in Research
The precise structure of this compound has been elucidated through various analytical techniques.
X-ray Diffraction (XRD): Single-crystal X-ray diffraction has been instrumental in determining the fundamental crystal structure. Early structural determination confirmed the compound is an adduct, with hydrogen peroxide molecules incorporated into the crystal lattice and hydrogen-bonded to the carbonate ions. rsc.org These studies established the orthorhombic crystal system and identified key structural parameters. rsc.org
Table of Crystallographic Data from XRD Analysis
| Parameter | Value |
|---|---|
| Formula | 2Na₂CO₃·3H₂O₂ |
| Space Group | Aba2 (An alternative setting for Cmca) |
| a | 9.183(1) Å |
| b | 15.745(1) Å |
| c | 6.730(1) Å |
| Z (Formula units per cell) | 8 |
Data from a 1977 study by Carrondo et al. rsc.orgrsc.org
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are used to probe the vibrational modes of the molecules within the crystal, confirming the presence and state of the carbonate ions and hydrogen peroxide molecules. rsc.org Studies using isotopically substituted forms (¹³C and ²H) have supported crystallographic findings by suggesting the presence of two distinct types of H₂O₂ molecules within the lattice, one being nearly planar and the other skewed. rsc.orgrsc.org FT-Raman spectroscopy has also been employed in applied research, for example, to monitor the removal of lignin (B12514952) from pulp, where changes in spectral peaks indicate the effectiveness of the bleaching process. tandfonline.com
Thermal Behavior and Phase Transitions
This compound exhibits distinct behavior upon heating. Instead of melting, the compound undergoes thermal decomposition. denkrieger.com This decomposition process is exothermic, releasing heat, oxygen, and water. cetjournal.itcetjournal.it
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are crucial for studying the decomposition kinetics. TGA measures the mass loss as the volatile products (water and oxygen) are released, while DSC measures the associated heat flow. Studies have shown that self-heating can begin at temperatures above 130°C, although some research indicates exothermic activity can be detected at temperatures as low as 63.9°C under specific conditions. cetjournal.it The decomposition is not a simple one-step process; kinetic analysis of TGA and DSC data reveals overlapping reaction steps. acs.org The presence of water, either from the atmosphere or as a decomposition product, can significantly influence the decomposition rate, with liquid water and high humidity conditions accelerating the process. cetjournal.it
Kinetic analysis using DSC has identified different activation energies (Ea) for various stages of the thermal decomposition of granular this compound, highlighting the complexity of the process. acs.org
Table of Activation Energies for Thermal Decomposition Events
| Measurement Reference | Activation Energy (Ea) in kJ mol⁻¹ |
|---|---|
| First Exothermic Peak | 181.6 ± 4.8 |
| Endothermic Peak | 158.3 ± 5.4 |
| Second Exothermic Peak | 119.6 ± 2.0 |
Data derived from Kissinger plots of DSC measurements. acs.org
The endothermic process observed is associated with the energy required to detach the hydrogen peroxide from the crystal lattice, which is followed by the highly exothermic decomposition of the released hydrogen peroxide. acs.org
Decomposition Mechanisms and Kinetic Studies
Factors Influencing Decomposition Rate and Stability
Temperature is a primary determinant of the decomposition rate of sodium carbonate peroxyhydrate. The decomposition process is exothermic, meaning it releases heat, which can lead to self-heating and an accelerated rate of reaction, particularly at elevated temperatures. cetjournal.it
Thermal Decomposition Profile : The thermal decomposition is a complex process characterized by successive endothermic and exothermic events. acs.org Initially, an endothermic step occurs involving the detachment of hydrogen peroxide from the sodium carbonate structure. acs.org This is followed by a highly exothermic step where the released hydrogen peroxide decomposes into water and oxygen. acs.org
Self-Accelerating Decomposition : A self-accelerating decomposition can occur if the temperature exceeds 50°C. ilo.org Studies have observed significant self-heating of the compound at temperatures above 100°C to 130°C. cetjournal.it The heat generated can pose a fire hazard, as the released oxygen enhances the combustion of other materials. cetjournal.itilo.org
Hydrate Stability : Between 30°C and 40°C, the water-sodium carbonate system is complex, with various hydrates potentially existing. denkrieger.com Small variations in temperature within this range can lead to phase transformations and changes in hydration state, which in turn affect the decomposition process. denkrieger.com
Table 1: Temperature-Dependent Decomposition Behavior of this compound
| Temperature Range | Observed Phenomena | References |
| 30°C - 40°C | Complex phase transformations involving different hydrates may occur, influencing stability. | denkrieger.com |
| > 50°C | Potential for self-accelerating decomposition begins. | ilo.org |
| 60°C | Used in experimental studies to observe catalytic vs. non-catalytic decomposition pathways. | denkrieger.com |
| > 100°C - 130°C | Significant self-heating behavior observed in wire-basket tests. | cetjournal.it |
When dissolved in water, this compound releases hydrogen peroxide and forms a moderately alkaline solution. mass.govusda.gov The pH of the resulting solution has a significant impact on the stability of the liberated hydrogen peroxide.
Alkaline Nature : A 1% solution of this compound in water typically has a pH of about 10.5. mass.govusda.gov
pH and H₂O₂ Stability : The rate of hydrogen peroxide decomposition generally increases with a rise in pH, making it unstable under alkaline conditions. wikipedia.org In aqueous environments, the decomposition of this compound leads to an increase in alkalinity, which can further accelerate the breakdown of the released hydrogen peroxide. mass.gov
Comparative Stability : Studies comparing hydrogen peroxide stability in different alkaline solutions at elevated temperatures (e.g., 90°C) show it is less stable in a sodium carbonate solution (pH ~11) than in a sodium hydroxide (B78521) solution (pH ~12.5), despite the lower pH. researchgate.net This indicates that the presence of carbonate ions has a destabilizing effect beyond just influencing pH. researchgate.net At lower temperatures (e.g., 50°C), hydrogen peroxide in a sodium bicarbonate solution (pH ~9) is relatively stable due to the lower pH. researchgate.net
The decomposition of hydrogen peroxide, and consequently this compound, is highly susceptible to catalysis by various metal ions, particularly those from the transition series. wikipedia.orgsolvay.com
Catalytic Activity : Transition metals such as copper (Cu²⁺), iron (Fe³⁺), and cobalt (Co²⁺) and their compounds are known to catalyze the decomposition of hydrogen peroxide. wikipedia.orgsolvay.comresearchgate.net Their presence, even in trace amounts as impurities, can significantly accelerate the decomposition rate. solvay.com The catalytic activity of metal-amine complexes on a solid support for H₂O₂ decomposition was found to follow the order: Cu(II) > Co(II) > Fe(III). researchgate.net
Stabilizing Effects : In contrast, certain ions can act as stabilizers. Magnesium ions (Mg²⁺), often added in the form of magnesium sulfate (B86663) (MgSO₄), can slow the decomposition of peroxide in carbonate solutions. researchgate.netresearchgate.net The addition of 400 ppm of Mg²⁺ has been shown to reduce the first-order rate constant for peroxide decomposition by a factor of 1000 at 313 K (40°C). researchgate.net This stabilizing effect is achieved by precipitating carbonate ions as magnesium carbonate, thereby removing the species that accelerates peroxide decomposition. researchgate.net
The stability of this compound can be compromised by the presence of various impurities and specific anions in its environment. solvay.com
General Impurities : Contact with impurities such as strong acids, bases, and transition metals can trigger decomposition, leading to the liberation of heat, oxygen, and steam. solvay.com
Role of Carbonate/Bicarbonate Anions : Research has shown that the carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) anions themselves play a direct role in the decomposition of hydrogen peroxide. researchgate.netresearchgate.net Hydrogen peroxide decomposes approximately nine times faster in a sodium carbonate solution than in a sodium hydroxide solution at the same pH, temperature, and ionic strength. researchgate.netsemanticscholar.org This accelerated decomposition is attributed to the formation of a peroxocarbonate intermediate, which has limited stability at elevated temperatures. researchgate.net
Water, both as a liquid and as vapor in the atmosphere, has a complex and significant effect on the decomposition of solid this compound. denkrieger.comcetjournal.it
High Humidity and Liquid Water : The decomposition rate is generally faster when the material is exposed to high relative humidity (RH). denkrieger.com Direct contact with liquid water significantly accelerates the decomposition process. cetjournal.itresearchgate.net Under conditions of nearly-saturated humidity at elevated temperatures, water vapor enhances thermal decomposition due to the deliquescence (dissolving in absorbed atmospheric moisture) of the compound. cetjournal.itcetjournal.it
Low Humidity : Conversely, at lower humidity levels, water vapor can decrease the rate of thermal decomposition. cetjournal.itresearchgate.net Studies at 4% RH and 25% RH have shown that water vapor can hinder the diffusional removal of gaseous products (water and oxygen) from the solid particles. cetjournal.it This barrier effect, caused by the formation of a sodium carbonate product layer, can slow the internal reaction. researchgate.netresearchgate.net
Table 2: Influence of Relative Humidity (RH) on Decomposition
| Condition | Effect on Decomposition Rate | Mechanism | References |
| Low RH (e.g., 4% - 25%) | Decreased | Hinders the diffusion and removal of gaseous products from the particle surface. | cetjournal.itresearchgate.net |
| High RH / Liquid Water | Increased | Accelerates the solid-state reaction and decomposition. | denkrieger.comcetjournal.itresearchgate.net |
| Nearly-Saturated RH (at elevated temp.) | Enhanced | Causes deliquescence of the solid, promoting thermal decomposition. | cetjournal.itcetjournal.it |
Kinetic Modeling of Solid-State and Homogeneous Decomposition
To understand and predict the decomposition of this compound, researchers have developed kinetic models for both its solid-state and homogeneous (in solution) breakdown. denkrieger.comacs.org
Solid-State Decomposition Modeling : The thermal decomposition of solid this compound is complex and cannot be described by a single kinetic model. researchgate.net
Multi-Step Models : The reaction is often modeled as two overlapping steps. The first half of the reaction is influenced by the formation of a surface product layer (anhydrous sodium carbonate) that hinders the escape of gaseous products. researchgate.net This changes the internal pressure and reaction conditions, leading to a second, autocatalytic reaction step. researchgate.net
Lumped Kinetic Models : For simulating decomposition over a product's shelf life, lumped kinetic models have been developed. denkrieger.comcomsol.de These models can incorporate multiple species and reactions. One such model involves five different species (this compound, anhydrous sodium carbonate, monohydrate sodium carbonate, water, and hydrogen peroxide) and includes both solid-state and homogeneous reactions. denkrieger.comcomsol.de These models can account for complex phenomena like reagent diffusion, particle shrinkage, and the influence of water balance, providing results that agree well with experimental data. denkrieger.com
Radical Generation Pathways Upon Decomposition
Singlet Oxygen (¹O₂) Formation
The decomposition of this compound in aqueous solutions is a significant source of singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. The formation of singlet oxygen does not occur directly from the solid this compound but rather through a series of reactions involving its dissolution products in water. When dissolved, this compound dissociates into sodium carbonate and hydrogen peroxide. The subsequent interaction between hydrogen peroxide and the carbonate/bicarbonate system leads to the formation of an intermediate species, peroxymonocarbonate (HCO₄⁻), which is the key precursor to singlet oxygen.
Dissolution and Hydrolysis: this compound dissolves in water to yield sodium carbonate and hydrogen peroxide. The sodium carbonate then establishes an equilibrium with bicarbonate, depending on the pH of the solution.
Formation of Peroxymonocarbonate: Hydrogen peroxide reacts with bicarbonate to form peroxymonocarbonate (HCO₄⁻).
Decomposition of Peroxymonocarbonate: This is the crucial step where singlet oxygen is generated. The decomposition of peroxymonocarbonate proceeds through a mechanism that involves radical intermediates.
Detailed Research Findings
Detailed studies have elucidated the mechanism of singlet oxygen formation, primarily focusing on the decomposition of the peroxymonocarbonate intermediate. Research by Lin and Liu has provided significant insights into this process through techniques such as chemiluminescence and electron spin resonance (ESR) spectroscopy. mdma.chnih.gov
The proposed mechanism for the decomposition of peroxymonocarbonate and subsequent formation of singlet oxygen involves the following key steps mdma.ch:
Homolysis of the Peroxo O-O Bond: The reaction is initiated by the unimolecular homolysis of the weak peroxo O-O bond within the peroxymonocarbonate molecule (HO-OCOO⁻).
Formation of Radical Intermediates: This bond cleavage results in the formation of radical species. It has been suggested that a rearrangement within these radicals leads to the formation of the superoxide (B77818) radical anion (O₂⁻•). mdma.ch
Interaction of Radicals to Produce Singlet Oxygen: The interaction between the superoxide radical anion and other radical species, such as the perhydroxyl radical (HOO•), which is in equilibrium with the superoxide radical, is proposed to be the pathway that yields singlet oxygen (¹O₂). mdma.ch
The generation of these radical intermediates, including the superoxide radical, has been supported by electron spin resonance (ESR) spin-trapping studies. nih.gov The detection of singlet oxygen is often accomplished by observing its characteristic chemiluminescence, either directly or through energy transfer to a fluorescent acceptor molecule, which then emits light. mdma.ch
Kinetic Studies
Kinetic simulations have shown that the formation of peroxymonocarbonate proceeds through the reaction of carbon dioxide (in equilibrium with bicarbonate) with both hydrogen peroxide (H₂O₂) and its conjugate base, the hydroperoxide anion (HOO⁻). nih.govresearchgate.netacs.org The rate of peroxymonocarbonate formation is pH-dependent, with the pathway involving the hydroperoxide anion being significantly faster. nih.govacs.org
The following table summarizes the rate constants for the key reactions involved in the formation of peroxymonocarbonate at 25 °C.
| Reactants | Products | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| CO₂ + H₂O₂ | HCO₄⁻ + H⁺ | 2 x 10⁻² | nih.govacs.org |
| CO₂ + HOO⁻ | HCO₄⁻ | 280 | nih.govacs.org |
At a pH of approximately 8, the contributions of both the hydrogen peroxide and hydroperoxide anion pathways to the formation of peroxymonocarbonate are comparable. nih.govacs.org The facile nature of the equilibrium between carbon dioxide and bicarbonate at neutral pH allows for the relatively rapid formation of peroxymonocarbonate without the need for strong acid catalysis. nih.govacs.org
While the quantum yield of singlet oxygen from the decomposition of peroxymonocarbonate has been a subject of investigation, precise and universally agreed-upon values directly linked to the initial amount of this compound are not well-established in the literature. The yield can be influenced by various factors, including pH, temperature, and the presence of other substances that can quench or react with singlet oxygen.
Stabilization Technologies and Formulation Science
Coating Strategies for Enhanced Stability
Coating sodium carbonate peroxyhydrate particles is a primary strategy to improve stability by creating a physical barrier against moisture and other destabilizing agents. patsnap.compatsnap.com This protective layer enhances shelf life and can also be engineered to control the release of the active ingredient. tandfonline.combham.ac.uk The choice of coating material is critical and can be broadly categorized into inorganic and organic compounds.
Inorganic salts are widely used to coat this compound due to their efficacy in preventing moisture absorption and their compatibility with detergent formulations. patsnap.com Common materials include silicates, borates, carbonates, sulfates, and magnesium compounds. patsnap.compatsnap.comgoogleapis.comepo.org These coatings form a protective layer that improves storage stability. patsnap.com
Research has demonstrated the effectiveness of various inorganic coatings. For instance, a mixture of sodium carbonate and sodium chloride has been shown to be a particularly advantageous coating material. google.com Boric acids and their salts are also employed, sometimes in combination with silicates, to enhance stability. googleapis.com
A detailed study using a fluidised bed coater investigated the impact of sodium sulphate and sodium silicate (B1173343) coatings on the release of this compound in an aqueous environment. tandfonline.comresearchgate.net The findings indicated that while a sodium sulphate coating only marginally reduced the release rate, sodium silicate coatings provided a significant delay. tandfonline.comresearchgate.net The effectiveness of the delay was dependent on the type of sodium silicate and the thickness of the coating, as detailed in the table below.
Table 1: Effect of Inorganic Coatings on Sodium Percarbonate Release Delay
| Coating Material | Average Shell Thickness (μm) | Observed Release Delay (Static Conditions) |
|---|---|---|
| Sodium Sulphate | 53 ± 9 | No significant delay observed |
| 1.6R Sodium Silicate | 109 ± 8 | ~60 seconds |
| 2.35R Sodium Silicate | 71 ± 10 | ~7 minutes |
Data sourced from studies on fluidised bed coating of sodium percarbonate particles. tandfonline.comresearchgate.net
Interestingly, the research also found that for both types of sodium silicate, further increasing the shell thickness led to higher porosity, which facilitated water penetration and offered no additional benefit in delaying release. tandfonline.comresearchgate.net
Organic polymers represent another class of materials used for coating this compound. patsnap.com These can include substances like carboxymethyl cellulose (B213188) and polyethylene (B3416737) glycol (PEG). patsnap.comtandfonline.com However, the use of some polymers can be challenging; for example, the interaction between hydrogen peroxide and PEG can lead to a loss of the active ingredient. tandfonline.combham.ac.uk
More advanced formulations have utilized copolymers to enhance stability, particularly in complex detergent mixtures. One successful approach involves coating the particles with an alkali metal sulfate (B86663) in conjunction with a copolymer or terpolymer of vinylpyrrolidone. googleapis.comgoogle.comgoogle.com This dual-coating system was found to produce a very stable product, especially suitable for use in detergents containing silicate-based builders like zeolites, which are known to accelerate the decomposition of uncoated this compound. googleapis.com The use of these polymers can also allow for a reduction in the total amount of coating material needed compared to using sodium sulfate alone, thereby maintaining a higher active oxygen content in the final product. googleapis.com
Influence of Stabilizing Additives (e.g., Chelating Agents)
In addition to physical coatings, chemical stabilizers are incorporated into this compound formulations to inhibit decomposition pathways. The decomposition is often catalyzed by the presence of transition metal ions, such as iron and copper. patsnap.com Stabilizing additives, particularly chelating agents, are used to sequester these metal ions, rendering them inactive. patsnap.comgoogle.com
Commonly used organic chelating agents include aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA), nitrilotriacetate, and diethylenetriaminepentaacetate, as well as phosphonic acid derivatives. googleapis.comgoogle.comgoogle.com These agents work by forming stable complexes with metal ions, preventing them from participating in catalytic decomposition reactions. google.comnih.gov Research has shown that the addition of chelating agents such as citric acid, oxalic acid, and glutamic acid can significantly enhance the oxidative performance of this compound in the presence of Fe(III) by preventing the precipitation of iron and maintaining its soluble, active form. nih.gov However, the choice and concentration of the chelating agent are crucial, as some, like EDTA, can have a negative impact at certain concentrations due to their strong iron chelation and radical scavenging abilities. nih.gov
Inorganic additives can also serve a stabilizing function. Materials like sodium silicate and magnesium salts are known peroxide stabilizers that can be added during the manufacturing process. google.com
Controlled Release Mechanisms for Oxidative Applications
For many applications, controlling the rate at which this compound releases hydrogen peroxide is essential for optimal performance. Formulation science addresses this by creating controlled release mechanisms, which are often intrinsically linked to the coating strategies used for stabilization.
The coating acts as a rate-limiting barrier, modulating the ingress of water to the particle core and the subsequent release of hydrogen peroxide. As demonstrated in the study of inorganic coatings, the material composition and physical properties of the shell, such as thickness and porosity, are key determinants of the release profile. tandfonline.comresearchgate.net A 2.35R sodium silicate coating with a thickness of approximately 71 μm was able to delay the release by about 7 minutes under static conditions, allowing other components in a formulation, such as enzymes, to function before the bleaching action begins. tandfonline.combham.ac.ukresearchgate.net
The release mechanism can be complex. For instance, under agitation, the delay time for silicate-coated particles was reduced. researchgate.net The 1.6R sodium silicate shell transformed into a gel-like structure that dissolved faster with mechanical action, while the 2.35R sodium silicate shell was more brittle and broke apart. researchgate.net Compounding the percarbonate powder within a polymer matrix is another method used to retard its decomposition and achieve a more sustained release of oxygen. researchgate.net These controlled release technologies are crucial for formulating effective and efficient products for various oxidative applications.
Shelf-Life Modeling and Prediction
Predicting the stability and shelf-life of this compound is critical for ensuring product quality and performance. denkrieger.com Due to the compound's inherent instability, especially when exposed to heat and humidity, modeling its decomposition over time is a key aspect of formulation science. tainstruments.comdenkrieger.com
Kinetic models are developed to simulate the chemical decomposition process. These models can be complex, involving multiple species (this compound, anhydrous and monohydrate sodium carbonate, water, and hydrogen peroxide) and several simultaneous reactions. comsol.dedenkrieger.com Such models account for various phenomena, including diffusion, particle shrinkage, and crystal granulation, providing a comprehensive simulation of the decomposition process over the product's shelf life. denkrieger.com
Experimental techniques are used to gather data for these models and to assess stability directly. Heat flow calorimetry (microcalorimetry) has proven to be a valuable tool for this purpose. tainstruments.comresearchgate.net This method measures the heat produced by the exothermic decomposition of the compound, which is directly related to its rate of degradation. researchgate.net Studies have shown a strong correlation between the heat flow measured by microcalorimetry and the loss of hydrogen peroxide content determined by traditional titration methods. tainstruments.com This technique allows for the long-term stability of a formulation to be predicted from data gathered over a much shorter period, accelerating the development and quality control of new products. tainstruments.comresearchgate.net The internal stability of the compound can be represented by a TAM (Thermal Activity Monitor) value, where a lower value indicates greater stability. google.com
Advanced Oxidation Chemistry and Catalytic Systems
Homogeneous Catalysis for Percarbonate Activation
Homogeneous catalysis involves the activation of sodium carbonate peroxyhydrate in a single phase, typically an aqueous solution, where the catalyst is uniformly distributed. This approach often utilizes transition metal ions or external energy sources to initiate the decomposition of hydrogen peroxide derived from SPC into reactive radical species.
Transition metals with multiple oxidation states are effective catalysts for the decomposition of hydrogen peroxide. The Fenton and Fenton-like reactions are classic examples of this activation method.
Fe²⁺ Activation: The activation of SPC by ferrous ions (Fe²⁺) is a well-established method for generating hydroxyl radicals. In this Fenton-like process, Fe²⁺ reacts with the hydrogen peroxide released from SPC to produce •OH, a powerful and non-selective oxidizing agent. Research has shown that the Fe²⁺/SPC system can effectively degrade various organic contaminants. For instance, in the degradation of chlorobenzene (B131634), the optimal molar ratio of Fe²⁺ to SPC was found to be crucial for maximizing the degradation efficiency. researchgate.netsemanticscholar.org Studies have confirmed that •OH, O₂•⁻, and ¹O₂ are all involved in the degradation process, with hydroxyl radicals playing a primary role. researchgate.net The conversion of Fe²⁺ to ferric ions (Fe³⁺) is a key step in the catalytic cycle, and the pH of the solution can influence this conversion and the subsequent formation of radicals. researchgate.net
Fe³⁺ Activation: Ferric ions (Fe³⁺) can also activate sodium percarbonate, although the reaction mechanism is more complex than with Fe²⁺. The Fe³⁺-activated SPC system has been demonstrated to be effective for the degradation of pollutants like benzene (B151609). researchgate.net The primary reactive species responsible for the degradation in this system is also the hydroxyl radical. researchgate.net The process involves the reduction of Fe³⁺ to Fe²⁺, which then participates in the Fenton reaction to generate •OH.
V⁴⁺ Activation: Vanadium ions, such as V⁴⁺, have also been investigated as activators for SPC. The mechanism involves the reaction of V⁴⁺ with hydrogen peroxide to generate reactive oxygen species, which then degrade organic pollutants.
The following table summarizes the key reactive oxygen species generated and the typical organic pollutants degraded by these transition metal ion-activated SPC systems.
| Activator | Key Reactive Oxygen Species | Example of Degraded Pollutants |
| Fe²⁺ | •OH, O₂•⁻, ¹O₂ | Chlorobenzene, Acetaminophen researchgate.netrsc.org |
| Fe³⁺ | •OH | Benzene researchgate.net |
| V⁴⁺ | •OH, O₂•⁻ | Aniline |
External energy sources can provide the necessary energy to cleave the peroxide bond in hydrogen peroxide, leading to the formation of hydroxyl radicals.
UV Activation: Ultraviolet (UV) irradiation is a common method for activating SPC. The photolysis of hydrogen peroxide generates hydroxyl radicals, initiating the degradation of organic compounds. The UV/SPC process has been shown to be effective for the removal of a wide range of contaminants of emerging concern. nih.gov Combining UV activation with transition metals, such as in the Fe(III)-UV/SPC process, can further enhance the degradation efficiency by promoting the regeneration of the catalytic species and increasing the production of reactive radicals. nih.gov
Ultrasound Activation: Sonolysis, the application of ultrasound, can also activate sodium percarbonate. The acoustic cavitation produced by ultrasound generates localized hot spots with high temperatures and pressures, leading to the thermal decomposition of water and hydrogen peroxide into hydroxyl radicals.
Electrodischarge Plasma Activation: Plasma-based AOPs represent an emerging technology for water treatment. The use of plasma-generated ozone to activate SPC has been demonstrated for the degradation of dye wastewater. mdpi.com In this system, a synergistic effect between ozone and SPC is established, leading to the generation of multiple reactive species, including •OH, •O₂⁻, ¹O₂, and •CO₃⁻, which contribute to the degradation of the target pollutant. mdpi.com
Heterogeneous Catalysis for Percarbonate Activation
Heterogeneous catalysis offers several advantages over homogeneous systems, primarily the ease of catalyst recovery and reuse. In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst in an aqueous solution.
Carrollite (CuCo₂S₄): This mixed transition metal sulfide (B99878) has been successfully employed as a catalyst for activating SPC. In the degradation of bisphenol S, the CuCo₂S₄-activated SPC system demonstrated high efficiency. nih.gov The catalytic mechanism involves a multi-radical process, with •OH, •O₂⁻, ¹O₂, and •CO₃⁻ all playing a role. The sulfur component of carrollite facilitates the redox cycling of copper (Cu(I)/Cu(II)) and cobalt (Co(II)/Co(III)), which is crucial for the continuous generation of reactive species. nih.gov
FeOCl: Iron oxychloride (FeOCl) has been investigated as a heterogeneous catalyst for SPC activation, particularly under visible light irradiation. The FeOCl/SPC/Vis system has shown enhanced degradation of pollutants like Rhodamine B. researchgate.net The narrow bandgap of FeOCl allows it to absorb visible light, which promotes the Fe(III)/Fe(II) redox cycle and accelerates the generation of radicals. This photocatalytic process also improves the stability of the catalyst by inhibiting iron leaching. researchgate.net
CuO: Copper oxide (CuO), often in combination with other metal oxides like Fe₃O₄, has been used to activate SPC for the degradation of azo dyes. The Fe₃O₄-CuO/SPC system effectively degrades Acid Orange 7, with the reaction primarily occurring on the surface of the catalyst. nih.gov Hydroxyl radicals have been identified as the main reactive species in this system. The magnetic nature of the Fe₃O₄ component allows for easy separation and recycling of the catalyst. nih.gov
Carbonaceous materials, such as activated carbon, biochar, and graphene-based materials, have gained significant attention as metal-free catalysts for activating various oxidants, including sodium percarbonate. Their high surface area, porous structure, and tunable surface chemistry make them effective activators. The activation mechanism is complex and can involve both radical and non-radical pathways, often initiated at defect sites or specific functional groups on the carbon surface. While much of the research has focused on persulfate activation, the principles are applicable to percarbonate activation as well. rsc.orgnih.govrsc.org
Nanomaterials offer a high surface-area-to-volume ratio, which can significantly enhance their catalytic activity.
Nanoscale Zero-Valent Metals: Nanoscale zero-valent iron (nZVI) is a widely studied nanomaterial for environmental remediation. Its high reactivity makes it an effective activator for sodium percarbonate. The nZVI particles can rapidly react with the hydrogen peroxide from SPC to generate hydroxyl radicals. The core-shell structure of nZVI, with a zero-valent iron core and an iron oxide/hydroxide (B78521) shell, plays a crucial role in the catalytic process. semanticscholar.orgengineering.org.cnuwo.caresearchgate.netresearchgate.net
Iron Nanoparticles: In addition to nZVI, other iron-based nanoparticles have been explored as catalysts. These materials can be engineered to have specific properties that enhance their catalytic performance and stability. The use of iron nanoparticles in conjunction with SPC provides a powerful system for in-situ chemical oxidation of contaminated soils and groundwater. lpnu.ua
The following table provides a summary of heterogeneous catalysts used for SPC activation and their key features.
| Catalyst Type | Specific Example | Key Features |
| Metal Sulfide | Carrollite (CuCo₂S₄) | Involves multiple reactive oxygen species; redox cycling of Cu and Co. nih.gov |
| Metal Oxide | FeOCl | Photo-assisted catalysis under visible light; enhanced stability. researchgate.net |
| Mixed Metal Oxide | Fe₃O₄-CuO | Magnetic for easy separation; surface-mediated reaction. nih.gov |
| Carbonaceous Materials | Activated Carbon, Biochar | Metal-free catalysis; high surface area; complex reaction mechanisms. rsc.orgnih.govrsc.org |
| Nanomaterials | Nanoscale Zero-Valent Iron (nZVI) | High reactivity; large surface area; effective for in-situ applications. semanticscholar.orgengineering.org.cnuwo.caresearchgate.netresearchgate.net |
Mechanistic Investigations of Catalytic Pathways
The activation of this compound in advanced oxidation processes (AOPs) initiates complex catalytic pathways leading to the degradation of persistent organic pollutants. These mechanisms are fundamentally driven by the generation of highly reactive oxygen species (ROS) and the efficient redox cycling of the catalysts involved.
Upon dissolution in water, this compound releases hydrogen peroxide, which serves as the primary precursor for the catalytic generation of various ROS. The specific species formed and their respective roles in pollutant degradation are determined by the type of catalyst and the reaction conditions, such as pH. Radical scavenger experiments and electron paramagnetic resonance (EPR) studies have been instrumental in identifying the key ROS in these systems.
The primary ROS generated from activated this compound include:
Hydroxyl Radical (•OH): A powerful, non-selective oxidizing agent that reacts rapidly with most organic compounds. In systems catalyzed by transition metal ions like Fe²⁺, the decomposition of hydrogen peroxide is accelerated, leading to the formation of hydroxyl radicals, which are often the dominant species responsible for pollutant degradation. nih.govmdpi.com
Superoxide (B77818) Radical (•O₂⁻): This radical plays a significant role in various degradation pathways. nih.govnih.gov
Carbonate Radical (•CO₃⁻): Formed from the reaction of hydroxyl radicals with carbonate or bicarbonate ions, the carbonate radical is a more selective oxidant than the hydroxyl radical. nih.govnih.gov It plays an important part in the degradation of specific pollutants, particularly in systems with high carbonate concentrations resulting from the dissolution of this compound. nih.govmdpi.com
Singlet Oxygen (¹O₂): This species has been identified as a contributor to the degradation process in certain catalytic systems. mdpi.com
These reactive species attack the chemical bonds of pollutant molecules, initiating a series of oxidation reactions that lead to their fragmentation into smaller, less harmful intermediates, and ultimately, to complete mineralization into carbon dioxide and water. For instance, in the degradation of the dye Methyl Blue using an ozone/sodium peroxyhydrate system, radical capture experiments confirmed that •OH, •O₂⁻, ¹O₂, and •CO₃⁻ were all important for the degradation process. mdpi.com Similarly, in the degradation of the antibiotic sulfamethoxazole (B1682508) by a UV/SPC system, •OH and •CO₃⁻ were found to play a significant role. nih.gov
| Reactive Oxygen Species (ROS) | Typical Role in Degradation | System Where Identified |
|---|---|---|
| Hydroxyl Radical (•OH) | Primary, non-selective oxidant | Fe²⁺/SPC, UV/SPC, O₃/SPC nih.govnih.govmdpi.com |
| Carbonate Radical (•CO₃⁻) | Selective oxidant, significant at high pH/carbonate concentration | Fe²⁺/SPC, UV/SPC, O₃/SPC nih.govmdpi.comkuleuven.be |
| Superoxide Radical (•O₂⁻) | Contributes to the overall degradation pathway | UV/SPC, O₃/SPC nih.govmdpi.com |
| Singlet Oxygen (¹O₂) | Participates in specific oxidation reactions | O₃/SPC mdpi.com |
The sustained generation of reactive oxygen species in this compound-based AOPs is critically dependent on the continuous regeneration of the catalyst through redox cycling. Iron-based materials are among the most common and effective catalysts due to their environmental friendliness and low cost. researchgate.net
In a typical homogeneous system using ferrous ions (Fe²⁺), a Fenton-like reaction occurs where Fe²⁺ catalyzes the decomposition of hydrogen peroxide to generate hydroxyl radicals. In this process, Fe²⁺ is oxidized to ferric iron (Fe³⁺).
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
In heterogeneous catalysis, the redox cycling occurs on the surface of the catalyst. For example, hybrid catalysts composed of materials like hematite (B75146) (α-Fe₂O₃) and cuprous sulfide (Cu₂S) have been developed to enhance the Fe³⁺/Fe²⁺ redox cycle. In such systems, one component (e.g., Cu(I)) can act as a reducing agent to regenerate Fe²⁺ from Fe³⁺, thereby improving the catalyst's long-term efficiency and performance. nih.gov The ability to maintain this cycle is crucial for achieving high degradation efficiency of pollutants. researchgate.netnih.gov Studies have shown that reversible structural transformations of iron oxide nanostructures can occur under cycling redox conditions, which directly impacts the catalytic performance. rsc.org
Synergistic Effects in Multi-Component Oxidative Systems
The oxidative power of this compound can be significantly enhanced by combining it with other oxidants or energy sources, leading to synergistic effects where the combined degradation efficiency is greater than the sum of the individual processes.
Ozone/Sodium Carbonate Peroxyhydrate (O₃/SPC): The combination of ozonation with this compound has proven to be highly effective. The hydrogen peroxide released from SPC reacts with ozone to promote the formation of hydroxyl radicals, which accelerates the degradation of recalcitrant compounds. mdpi.com In a study on the degradation of the pesticide dichlorvos, the reaction rate constant for the O₃/SPC process was more than double that of ozonation alone. kuleuven.be A synergy factor of 1.20 was achieved for the degradation of Methyl Blue, confirming a cooperative effect between ozone and SPC. mdpi.com This combination is considered a promising and eco-friendly alternative to traditional ozone-peroxide processes. kuleuven.be
UV/Sodium Carbonate Peroxyhydrate (UV/SPC): The application of ultraviolet (UV) radiation significantly accelerates the decomposition of the hydrogen peroxide released from SPC, a process known as photolysis, which generates highly reactive hydroxyl radicals.
H₂O₂ + hν → 2 •OH
This UV-activated SPC system has been shown to be effective for removing natural organic matter (NOM) from water sources. researchgate.net In one study, the UV/SPC process achieved a 79-97% reduction in aromatic carbon and a 42-82% reduction in dissolved organic carbon. researchgate.net When combined with a Fenton-like process (Fe²⁺/UV/SPC), the degradation of pollutants like sulfamethoxazole is further enhanced due to the additional catalytic cycle of iron and its photoreduction under UV light. mdpi.com
| System | Target Pollutant | Observed Effect | Reference |
|---|---|---|---|
| O₃/SPC | Methyl Blue | Removal efficiency increased from 79.3% (O₃ alone) to 85.7%. Synergy factor of 1.20 achieved. | mdpi.com |
| O₃/SPC | Dichlorvos | Reaction rate constant more than two times higher than with O₃ alone. | kuleuven.be |
| UV/SPC | Natural Organic Matter (NOM) | Achieved up to 97% reduction in aromatic carbon (UV₂₅₄) and up to 82% reduction in dissolved organic carbon (DOC). | researchgate.net |
| Fe²⁺/UV/SPC | Sulfamethoxazole (SMX) | Significant degradation observed compared to minimal removal with individual components (Fe²⁺, SPC, or UV alone). | mdpi.com |
Environmental Remediation and Water Treatment Applications
Degradation of Organic Pollutants in Water and Soil
Sodium carbonate peroxyhydrate is effectively used to break down a variety of organic pollutants in both aqueous and soil environments. nih.govpatsnap.com The release of hydrogen peroxide initiates oxidation processes that can transform complex organic molecules into less harmful substances. usda.gov
Oxidation of Emerging Contaminants (e.g., Pharmaceuticals, Dyes, Bisphenol S)
Emerging contaminants, including pharmaceuticals, dyes, and industrial compounds like Bisphenol S (BPS), are of increasing environmental concern. This compound has demonstrated efficacy in degrading these persistent compounds.
For instance, the degradation of the pharmaceutical ranitidine (B14927) using this compound is influenced by pH, temperature, and the presence of certain ions. impel.eu In the treatment of dye wastewater, a modified Fenton process using sodium percarbonate effectively discolored a solution containing Acid Green 16. researchgate.net The combination of ozone with sodium percarbonate has also been shown to achieve a 99% degradation of Bisphenol S, with carbonate radicals, hydroxyl radicals, superoxide (B77818) radicals, and singlet oxygen all contributing to the process. researchgate.netmostwiedzy.pl In the degradation of Bisphenol A (BPA) using a UV/sodium percarbonate system, both carbonate and hydroxyl radicals were found to contribute to the breakdown of the contaminant. nih.gov
Interactive Table: Degradation of Emerging Contaminants
| Contaminant | System | Key Findings |
|---|---|---|
| Ranitidine | This compound | Degradation is influenced by pH, temperature, and the presence of ions like chloride and copper. impel.eu |
| Acid Green 16 | Modified UV-Fenton with Sodium Percarbonate | Efficient discoloration of dye wastewater was achieved. researchgate.net |
| Bisphenol S | Ozone and Sodium Percarbonate | 99% degradation was achieved through the action of multiple radical species. researchgate.netmostwiedzy.pl |
Remediation of Chlorinated Organic Compounds (e.g., Trichloroethylene)
This compound is a viable oxidant for the remediation of chlorinated organic compounds such as trichloroethylene (B50587) (TCE). Studies have shown that TCE can be effectively oxidized by sodium percarbonate. researchgate.netepa.gov The degradation of TCE can be enhanced by activating sodium percarbonate with an Fe(II)-citric acid complex, which generates hydroxyl and superoxide radicals. nih.gov The efficiency of this process is, however, influenced by the initial pH of the solution and can be inhibited by the presence of surfactants like Tween-80. nih.gov Research has also indicated that while the introduction of sodium dodecyl sulfate (B86663) (SDS) can initially inhibit TCE degradation, the effect lessens with increasing SDS dosage, and complete removal is possible. researchgate.net
Role in In-Situ Chemical Oxidation (ISCO)
In-situ chemical oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants into the subsurface to destroy contaminants. frtr.govenvirotecnics.com Sodium percarbonate is a suitable oxidant for ISCO due to its solid form, which provides a controlled release of hydrogen peroxide. patsnap.comresearchgate.net This slow-release characteristic is advantageous for maintaining a sustained concentration of the oxidant in the treatment zone. researchgate.net ISCO using sodium percarbonate can be applied to treat a range of contaminants, including petroleum hydrocarbons and chlorinated solvents. frtr.gov
Water Oxygenation and Disinfection Mechanisms (Non-Biological, Chemical Perspective)
When this compound dissolves in water, it releases hydrogen peroxide, which then decomposes into water and oxygen. globalseafood.orgusda.gov This release of oxygen contributes to the oxygenation of the water body, which can be beneficial for aquatic ecosystems. globalseafood.org The liberated hydrogen peroxide also has disinfectant properties, acting as an oxidizing agent that can kill various microorganisms, including algae, fungi, and bacteria. globalseafood.orggoogle.com The disinfection mechanism involves the oxidation of critical cellular components of these organisms. usda.gov
Soil Remediation and Soil Washing/Flushing Techniques
Sodium percarbonate is utilized in the remediation of contaminated soils, often as part of soil washing or flushing techniques. nih.gov It has been shown to be a potential alternative to liquid hydrogen peroxide for treating soils contaminated with chlorinated aromatic hydrocarbons. nih.gov The solid nature of sodium percarbonate makes it safer and easier to handle in these applications. researchgate.net Its use can also promote bioremediation processes in the soil. chemicalbook.com
Influence of Water Matrix Characteristics on Remediation Efficiency
The effectiveness of remediation using this compound is significantly affected by the chemical characteristics of the water matrix. Factors such as pH and the presence of various ions can either enhance or inhibit the degradation of pollutants. nih.govmdpi.com
For example, in the degradation of benzene (B151609) using an Fe(III)-catalyzed sodium percarbonate system, the presence of bicarbonate and chloride ions was found to affect the reaction rates. nih.gov Similarly, the degradation of TCE by Fe(II)-activated sodium percarbonate was inhibited by high concentrations of bicarbonate, while the influence of chloride was negligible. researchgate.net The degradation of the pharmaceutical ranitidine was also observed to be inhibited by chloride and bicarbonate ions. impel.eu The initial pH of the solution is another critical factor, with different optimal pH ranges reported for the degradation of various contaminants. researchgate.netnih.gov
Interactive Table: Influence of Water Matrix on Remediation
| Contaminant | Water Matrix Constituent | Effect on Degradation | Reference(s) |
|---|---|---|---|
| Benzene | Bicarbonate, Chloride | Affects reaction rates | nih.gov |
| Trichloroethylene | Bicarbonate | Inhibitory at high concentrations | researchgate.net |
| Trichloroethylene | Chloride | Negligible influence | researchgate.net |
| Ranitidine | Chloride, Bicarbonate | Inhibitory effect | impel.eu |
Effects of pH and Buffering Capacity
The pH of the aqueous medium is a critical parameter governing the stability and reactivity of this compound. When the compound dissolves in water, it dissociates into sodium carbonate and hydrogen peroxide. usda.gov The sodium carbonate component increases the alkalinity and tends to raise the pH of the water through the formation of bicarbonate and hydroxide (B78521) ions. usda.govusda.gov
The rate of decomposition of the released hydrogen peroxide is highly dependent on this pH level. Research indicates that in acidic conditions, this compound is practically stable and does not decompose significantly. jst.go.jp However, as the pH becomes neutral and moves into the alkaline range, the decomposition rate increases markedly. jst.go.jp Studies have shown that the decomposition becomes rapid in a pH range of 7.0 to 10.5, reaching a maximum rate at approximately pH 10.5. jst.go.jp Interestingly, at pH levels above 10.5, the decomposition rate appears to be suppressed. jst.go.jp The presence of carbonate ions from the dissolution of the compound contributes to a faster decomposition of hydrogen peroxide when compared to caustic soda (sodium hydroxide) solutions at the same alkaline pH. researchgate.net
The buffering capacity of the water body plays a crucial role in mitigating drastic pH shifts. usda.gov Most natural waters possess a buffering capacity sufficient to prevent a large environmental shift in pH resulting from the application of this compound. usda.gov This intrinsic buffering is important for maintaining ecosystem stability during remediation activities. The carbonate and bicarbonate ions released from the compound itself contribute to the buffering system of the water. vin.com
Table 1: Influence of pH on the Decomposition Rate of this compound This table summarizes research findings on how different pH levels affect the stability and decomposition of this compound in aqueous solutions.
| pH Range | Effect on Decomposition Rate | Research Findings |
|---|---|---|
| Acidic | Minimal to no decomposition | In the acidic range, this compound did not decompose practically. jst.go.jp |
| 7.0 - 10.5 | Rapid and increasing decomposition | The decomposition became rapid as the pH rose, reaching a marked maximum at pH 10.5. jst.go.jp |
Impact of Inorganic Anions and Cations
The performance and stability of this compound can be significantly influenced by the presence of various inorganic anions and cations in the water. These ions can either catalyze or inhibit the decomposition of hydrogen peroxide, thereby affecting the efficiency of the treatment process.
Cations: Certain metal ions are known to act as catalysts, accelerating the decomposition of hydrogen peroxide. researchgate.net Transition metals such as iron (Fe), copper (Cu), and manganese (Mn) are particularly effective in this regard. researchgate.net The addition of copper salt to a this compound solution has been shown to accelerate its decomposition. jst.go.jp This catalytic action can lead to a rapid, uncontrolled release of oxygen and a reduction in the desired contact time for oxidation of target pollutants. Conversely, some cations can have a stabilizing effect. For instance, magnesium ions (Mg²⁺) can suppress the rapid decomposition of peroxide in carbonate solutions, acting as a stabilizing agent. researchgate.net Formulations of this compound may include salts like magnesium sulfate for stabilization. usda.gov
Anions: The anions present in the water, including those released by the compound itself, also play a role. The carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) anions have been shown to accelerate the decomposition of hydrogen peroxide more than hydroxide (OH⁻) ions at an equivalent pH. researchgate.netresearchgate.net Other common anions like chloride (Cl⁻) and sulfate (SO₄²⁻) can also interact with the oxidative system. In studies involving persulfate, a similar oxidant, chloride ions below a concentration of 0.2 M had no effect on the degradation rate of trichloroethylene, but concentrations above this level reduced the degradation rate. nih.gov Commercial preparations of this compound may also contain salts such as sodium chloride and sodium sulfate. usda.gov
Table 2: Effects of Selected Inorganic Ions on this compound Performance This table outlines the observed impact of various cations and anions on the stability and reactivity of this compound's active component, hydrogen peroxide.
| Ion | Type | Impact on Decomposition | Notes |
|---|---|---|---|
| Copper (Cu²⁺) | Cation | Accelerates | Acts as a catalyst, increasing the rate of peroxide breakdown. jst.go.jp |
| Iron (Fe²⁺/Fe³⁺) | Cation | Accelerates | Known catalytic metal ion for H₂O₂ decomposition. researchgate.net |
| Manganese (Mn²⁺) | Cation | Accelerates | Known catalytic metal ion for H₂O₂ decomposition. researchgate.net |
| Magnesium (Mg²⁺) | Cation | Suppresses/Stabilizes | Reduces the first-order rate constant for peroxide decomposition. researchgate.net |
| Carbonate (CO₃²⁻) | Anion | Accelerates | Causes faster decomposition compared to hydroxide at the same pH. researchgate.netresearchgate.net |
| Bicarbonate (HCO₃⁻) | Anion | Accelerates | Causes faster decomposition compared to hydroxide at the same pH. researchgate.net |
Presence of Natural Organic Matter
Natural organic matter (NOM) comprises a complex mixture of organic compounds, such as humic and fulvic acids, that are ubiquitous in natural water systems. The primary application of this compound in environmental remediation is the oxidation of such organic materials. researchgate.net The hydrogen peroxide released is a strong oxidizing agent that can degrade complex organic molecules. researchgate.net
The reaction between this compound and NOM is fundamental to its function in water treatment. Studies have demonstrated its ability to react with and alter the composition of humic acids through solid-phase mechanochemical treatment. researchgate.net The radicals generated from this compound, including hydroxyl (•OH) and carbonate (•CO₃⁻) radicals, can attack the structure of organic pollutants. researchgate.net
In advanced oxidation processes (AOPs), the hydrogen peroxide component of this compound is used to degrade NOM. For instance, UV/H₂O₂ treatment (using the active component of SCP) has been shown to be effective in degrading aromatic and humic-acid-like compounds found in surface water. nih.gov This degradation is crucial as it can reduce the formation of harmful disinfection by-products (DBPs) during subsequent chlorination processes. Specifically, the degradation of NOM by peroxide-based treatments can lead to a significant reduction in the formation potential of haloacetonitriles (HANs), which are toxic DBPs. nih.gov
The interaction is a consumption process; the presence of high concentrations of NOM will lead to a higher consumption of the oxidant, which must be accounted for to ensure effective treatment of specific target contaminants.
Table 3: Research Findings on the Interaction of this compound with Natural Organic Matter (NOM) This table summarizes the outcomes and applications of using this compound or its active component (hydrogen peroxide) to treat water containing natural organic matter.
| Type of Organic Matter | Treatment Process | Observed Effect | Reference |
|---|---|---|---|
| Humic Acids | Solid-phase mechanochemical treatment | Alteration in the composition of humic acids. researchgate.net | researchgate.net |
| General Organic Pollutants | Peroxide-based Advanced Oxidation | Degradation via attack from hydroxyl and carbonate radicals. researchgate.net | researchgate.net |
| Aromatic & Humic-like NOM | UV/H₂O₂ Treatment | Effective degradation of these NOM fractions. nih.gov | nih.gov |
Industrial Chemical Processes and Material Interactions Non Consumer/non Human
Bleaching Chemistry in Textile Processing
Sodium carbonate peroxyhydrate is widely utilized as a bleaching agent in the textile industry for natural and synthetic fibers. perledecoton.comfibre2fashion.com Its application is favored due to its environmental profile, as it decomposes into water, oxygen, and sodium carbonate. fibre2fashion.com
When dissolved in water, this compound dissociates into sodium carbonate and hydrogen peroxide. perledecoton.compatsnap.com The hydrogen peroxide, under the alkaline conditions created by the sodium carbonate, forms the perhydroxyl anion (HOO-), which is the primary active bleaching species. informit.org This anion attacks and breaks down the chemical bonds of chromophores, the color-causing components in stains, rendering them colorless and thus brightening the fabric. fibre2fashion.comcompoundchem.com
The effectiveness of the bleaching process is influenced by several factors, including temperature, concentration of the bleaching agent, and duration of the treatment. matec-conferences.orgnih.gov Increasing the temperature generally enhances the bleaching effect. matec-conferences.org For instance, in one study on cotton fabric, optimal bleaching was achieved at 80°C with a sodium percarbonate concentration of 6 g/L for 60 minutes. matec-conferences.org
To improve bleaching efficiency at lower temperatures and under near-neutral pH conditions, activators such as tetraacetylethylenediamine (B84025) (TAED) can be used. nih.gov TAED reacts with hydrogen peroxide to form peracetic acid, a more potent bleaching agent at lower temperatures. compoundchem.comnih.gov This activated system allows for significant energy savings compared to traditional high-temperature bleaching processes. nih.gov
Interactive Data Table: Effect of Process Parameters on Cotton Fabric Whiteness
| Parameter | Condition 1 | Condition 2 | Condition 3 | Whiteness Index (WI) |
| SPC Concentration | 10 mmol/L | 30 mmol/L | 50 mmol/L | Increases with concentration, but plateaus at higher levels. nih.gov |
| Temperature | 50°C | 70°C | 90°C | Significantly increases with temperature. nih.gov |
| Duration | 20 min | 40 min | 60 min | Increases with time. nih.gov |
| Data derived from a study on TAED-activated sodium percarbonate bleaching of cotton fabric. nih.gov |
The interaction of this compound with fabric substrates is a critical aspect of the bleaching process. While it is an effective bleaching agent, the process must be controlled to avoid damage to the textile fibers. perledecoton.com The alkaline conditions provided by the sodium carbonate component aid in the swelling of cotton fibers, which facilitates the penetration of the bleaching agent and the removal of impurities. tzgroupusa.com
However, excessive alkalinity or harsh bleaching conditions can lead to a degradation of cellulose (B213188) in cotton fibers, resulting in a loss of fabric strength. researchgate.net Compared to traditional hydrogen peroxide bleaching, which often requires the addition of a separate alkali like sodium hydroxide (B78521), sodium percarbonate provides a more controlled release of alkalinity, potentially reducing fiber damage. researchgate.net In a study on cotton/wool blends, bleaching with sodium percarbonate resulted in less strength loss compared to conventional hydrogen peroxide bleaching. researchgate.net
The use of activators like TAED not only allows for lower bleaching temperatures but can also lead to a cleaner and smoother fiber surface, which can improve the dyeability of the fabric. nih.gov
Pulp and Paper Bleaching Technologies
In the pulp and paper industry, this compound is employed as a bleaching agent to increase the brightness of pulp. google.comresearchgate.net The primary goal of bleaching in this context is the removal or decolorization of lignin (B12514952), a complex polymer that imparts a brown color to the pulp. princeton.edu
This compound has demonstrated effectiveness in the bleaching of mechanical pulps, such as thermomechanical pulp (TMP) and chemi-thermomechanical pulp (CTMP). informit.orgresearchgate.net Studies have shown that it can achieve brightness gains comparable to or even slightly better than conventional hydrogen peroxide bleaching under similar conditions. informit.org For instance, a study on softwood TMP and hardwood CTMP showed brightness gains of 15-16 ISO points at a sodium percarbonate charge equivalent to 5.0% hydrogen peroxide. informit.org The sodium carbonate component of the compound provides the necessary alkalinity for the bleaching process, which can simplify the chemical makeup of the bleaching liquor. google.com
The bleaching action of this compound in pulp is primarily directed at the modification and destruction of chromophoric structures within the lignin. informit.org The perhydroxyl ions generated from the hydrogen peroxide attack these color-imparting structures, leading to an increase in pulp brightness. informit.org Research has also explored the use of sodium percarbonate in the oxidative degradation of lignin, which can result in the formation of valuable dicarboxylic acids. researchgate.net Mechanochemical processing of kraft lignin with sodium percarbonate has been shown to cause depolymerization and introduce new carbonyl functions into the lignin backbone, which can alter its properties. nih.govresearchgate.net
This compound offers several advantages over other peroxide bleaching agents, most notably liquid hydrogen peroxide.
Stability and Handling : As a solid, this compound is more stable and easier to handle and store than liquid hydrogen peroxide. researchgate.netpatsnap.com
In-situ Alkalinity : It provides its own source of alkalinity, which can eliminate the need for adding sodium hydroxide, a common practice in conventional hydrogen peroxide bleaching. google.com This can lead to a more controlled pH and potentially less degradation of cellulose fibers. ippta.co
Environmental Profile : Like hydrogen peroxide, it is considered an environmentally friendly bleaching agent as it decomposes into non-toxic byproducts. fibre2fashion.com
However, in some applications, particularly in kraft pulp bleaching, the complete replacement of sodium hydroxide with the alkalinity from sodium carbonate has been found to result in slower brightness development and lower whiteness. tappi.org Therefore, a partial substitution is often considered more practical. tappi.org
Interactive Data Table: Comparison of Bleaching Agents for Mechanical Pulp
| Bleaching Agent | Typical Brightness Gain (ISO points) | Key Advantages | Key Disadvantages |
| This compound | 15-16 informit.org | Solid, stable, provides in-situ alkalinity. researchgate.netgoogle.com | Can generate higher pollution load in effluent compared to H2O2. researchgate.net |
| Hydrogen Peroxide (with NaOH) | ~14 informit.org | Widely used, well-established process. | Requires separate addition of alkali, less stable in liquid form. researchgate.netgoogle.com |
| Sodium Perborate (B1237305) | Effective at temperatures >80°C. informit.org | Higher temperature requirement for optimal efficiency. | |
| Data compiled from various studies on mechanical pulp bleaching. informit.orgresearchgate.netresearchgate.netgoogle.com |
Chemical Interactions and Buffering Effects in Pulp Matrix
Upon dissolution, this compound dissociates into sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂). The hydrogen peroxide, under the alkaline conditions created by the sodium carbonate, forms the perhydroxyl anion (HOO⁻). This anion is the primary active species responsible for attacking and modifying the chromophoric structures within the lignin of the pulp, leading to an increase in brightness. informit.org
A key characteristic of using this compound in pulp bleaching is the pronounced buffering effect exerted by the sodium carbonate. informit.org As the hydrogen peroxide reacts and is consumed, the sodium carbonate maintains the pH of the pulp slurry in an optimal alkaline range, which is crucial for the stability and reactivity of the perhydroxyl ion. informit.orgchemicalbook.com This inherent alkalinity means that, unlike traditional hydrogen peroxide bleaching which requires the addition of a separate alkali source like sodium hydroxide (caustic soda), this compound systems can be self-sufficient in providing the necessary pH. researchgate.netcellulosechemtechnol.ro
Research has demonstrated that this compound can achieve brightness gains comparable to, and in some cases slightly better than, conventional hydrogen peroxide bleaching, particularly for hardwood chemi-thermomechanical pulp (CTMP). informit.org However, complete replacement of caustic soda with sodium carbonate in kraft pulp bleaching can lead to slower brightness development and poorer lignin removal if not carefully managed. tappi.org The efficiency of bleaching with this compound is influenced by variables such as temperature, retention time, and the chemical charge applied. researchgate.net One notable interaction is that in a 100% sodium carbonate system, the addition of magnesium sulfate (B86663), typically used to stabilize peroxide, was found to have a counterproductive effect. google.com
The table below summarizes a comparative study on the bleaching efficiency of sodium percarbonate versus hydrogen peroxide on different pulp types.
| Pulp Type | Bleaching Agent | Equivalent H₂O₂ Concentration (%) | Final ISO Brightness (%) | Reference |
|---|---|---|---|---|
| Softwood TMP | Sodium Percarbonate | 4.0 | 74.0 | informit.org |
| Softwood TMP | Hydrogen Peroxide | 4.0 | 74.3 | informit.org |
| Hardwood CTMP | Sodium Percarbonate | 4.0 | ~79.0 | informit.org |
| Hardwood CTMP | Hydrogen Peroxide | 4.0 | ~77.5 | informit.org |
Detergent Ingredient Chemistry (Focus on Oxidative Function, not product specifics)
This compound is a key ingredient in numerous laundry and cleaning formulations, where it functions as an oxygen-based bleaching agent. atamanchemicals.comatamankimya.com It is an adduct of sodium carbonate and hydrogen peroxide, providing a stable, solid source of hydrogen peroxide that is safe and convenient for household products. atamankimya.comsolvay.com
When a detergent containing this compound is dissolved in water, the compound readily breaks down, releasing hydrogen peroxide and sodium carbonate. atamanchemicals.comatamanchemicals.com
Decomposition Reaction: 2Na₂CO₃·3H₂O₂ (s) → 2Na₂CO₃ (aq) + 3H₂O₂ (aq)
The liberated hydrogen peroxide is the active oxidizing agent responsible for the bleaching effect. It effectively removes stains and whitens fabrics by oxidizing colored organic compounds, breaking them down into smaller, colorless molecules that can be easily washed away. atamanchemicals.comreddit.com This oxidative action targets a wide range of common stains such as those from coffee, tea, wine, and fruit juices.
The decomposition products of this compound in water are sodium carbonate, water, and oxygen, all of which are considered environmentally benign. atamanchemicals.comsolvay.com
Organic Synthesis Applications as an Oxygen Source
This compound serves as a convenient and safe solid source of anhydrous hydrogen peroxide for various applications in organic synthesis. atamanchemicals.comwikipedia.org Its solid, stable, and easy-to-handle nature makes it an attractive alternative to using highly concentrated, and potentially hazardous, aqueous solutions of hydrogen peroxide. wikipedia.orgpatsnap.com It is particularly useful in reactions conducted in organic solvents where the carbonate is insoluble but the hydrogen peroxide can be leached out. atamanchemicals.comwikipedia.org
This compound has been successfully employed as the terminal oxidant in the epoxidation of olefins. nih.gov Epoxides are valuable intermediates in organic synthesis, and this method provides an environmentally benign route to their formation. nih.gov In one notable application, this compound is used in the asymmetric epoxidation of various olefins, catalyzed by manganese complexes. nih.govnih.gov This system has proven effective for a range of substrates, including unfunctionalized alkenes and α,β-unsaturated ketones, esters, and amides. nih.gov The reactions proceed with high yields and excellent enantioselectivities. nih.govnih.gov The proposed mechanism involves the in-situ release of hydrogen peroxide, which then forms the active manganese-oxo oxidizing species. nih.gov
The table below presents selected results from the manganese-catalyzed asymmetric epoxidation of chalcone using this compound as the oxidant.
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Chalcone | 0.2 | 100 | 99 | nih.gov |
The oxidizing power of this compound extends to the oxidation of various functional groups containing nitrogen and sulfur. It has been utilized for the oxidation of sulfides to their corresponding sulfones and anilines to nitroarenes. nih.gov These transformations are fundamental in organic synthesis for the production of key intermediates and final products. The use of this compound in these reactions offers a mild and controllable oxidation process, enhancing the safety profile compared to other strong oxidizing agents. chemicalbook.com
Analytical Methodologies for Characterization and Quantification
Titrimetric Methods for Active Oxygen Content Determination
Titrimetric methods are classical analytical techniques widely used for the determination of the active oxygen content in sodium carbonate peroxyhydrate. This active oxygen content is a direct measure of the hydrogen peroxide concentration within the compound and, consequently, its bleaching and oxidizing power.
Iodometric titration is a common method for quantifying oxidizing agents like hydrogen peroxide. In this method, the hydrogen peroxide released from the dissolution of this compound in an acidic medium reacts with an excess of potassium iodide (KI) to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. rsc.orgusptechnologies.com The reaction sequence is as follows:
Release of hydrogen peroxide: 2Na₂CO₃·3H₂O₂(s) → 2Na₂CO₃(aq) + 3H₂O₂(aq)
Reaction with iodide: H₂O₂(aq) + 2KI(aq) + H₂SO₄(aq) → I₂(aq) + K₂SO₄(aq) + 2H₂O(l)
Titration with thiosulfate: I₂(aq) + 2Na₂S₂O₃(aq) → 2NaI(aq) + Na₂S₄O₆(aq)
This method is valued for its accuracy but can be susceptible to interferences from other oxidizing or reducing substances present in the sample. usptechnologies.com
Standardized methods are essential for ensuring consistency and comparability of results across different laboratories. The International Organization for Standardization (ISO) has established methods for the analysis of washing powders, which often contain this compound. ISO 4321-1977 outlines a titrimetric method for the determination of active oxygen content. nih.goviteh.ai This method typically involves the titration of the hydrogen peroxide released from the sample with a standard solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. scribd.commt.com
The reaction is: 5H₂O₂(aq) + 2KMnO₄(aq) + 3H₂SO₄(aq) → K₂SO₄(aq) + 2MnSO₄(aq) + 8H₂O(l) + 5O₂(g)
The endpoint is indicated by the persistence of the pink color of the permanganate ion. While accurate, this method is considered by some to be outdated due to the time required for preparation and the significant amount of reagents needed, which can increase costs. nih.gov
| Method | Principle | Titrant | Indicator | Key Considerations |
| Iodometric Titration | Oxidation of iodide by hydrogen peroxide and subsequent titration of liberated iodine. | Sodium thiosulfate (Na₂S₂O₃) | Starch | Less susceptible to interferences from organic compounds. usptechnologies.com |
| Permanganometric Titration (ISO 4321) | Direct oxidation of hydrogen peroxide by potassium permanganate. | Potassium permanganate (KMnO₄) | Self-indicating (pink color of MnO₄⁻) | Can be affected by other substances that react with permanganate. iteh.ai |
Chromatographic Techniques (e.g., HPLC-VIS)
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a more modern and automated approach to the quantification of this compound. These methods provide high sensitivity and specificity.
A novel method utilizing a modified high-performance liquid chromatography with visible detection (HPLC-VIS) system has been developed for the rapid determination of this compound in aqueous samples. researchgate.netrsc.org This technique innovatively replaces the traditional separation column with a narrow-diameter loop reactor. rsc.org Within this loop, the this compound reacts with acidified potassium iodide. researchgate.net This in-system reaction simplifies the analytical workflow by eliminating the need for separate sample pretreatment. rsc.org
This modified HPLC method has demonstrated high repeatability and reproducibility, with a strong linearity (R² > 0.99) across various pH levels and in complex sample matrices. researchgate.netrsc.org A significant advantage of this approach is its capability for real-time monitoring of reactions, which is particularly useful in applications like advanced oxidation processes (AOPs) for environmental remediation. nih.govresearchgate.netresearchgate.net
| Parameter | Value/Observation | Reference |
| Technique | Modified High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS) | researchgate.net |
| Key Modification | Replacement of separation column with a narrow-diameter loop reactor | rsc.org |
| Linearity (R²) | > 0.99 | researchgate.netrsc.org |
| Application | Real-time monitoring of this compound concentration | researchgate.net |
Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry, FTIR)
Spectroscopic techniques are valuable for both qualitative and quantitative analysis of this compound. They are based on the interaction of electromagnetic radiation with the sample.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometry is a rapid and convenient technique for the quantitative analysis of this compound, especially in detergent formulations. researchgate.net This method allows for the analysis of aqueous solutions with minimal sample preparation. researchgate.net The FTIR spectrum of this compound exhibits characteristic peaks that can be used for its identification and quantification. For instance, the presence of carbonate can be identified by vibrational bands around 1410-1490 cm⁻¹ and 860-880 cm⁻¹. researchgate.net
While direct UV-Vis spectrophotometry for this compound itself is not common, it can be used indirectly. For example, the iodine liberated in the iodometric reaction can be measured spectrophotometrically.
Thermal Analysis (e.g., TGA, DSC) for Decomposition Studies
Thermal analysis techniques are instrumental in studying the thermal stability and decomposition of this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most commonly employed methods.
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass of volatile products released. acs.org DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of enthalpy changes associated with decomposition. acs.org
Studies using TGA and DSC have shown that the thermal decomposition of this compound is a complex process. acs.org It involves successive endothermic and exothermic events. acs.org The initial endothermic step is associated with the release of hydrogen peroxide, followed by an exothermic decomposition of the hydrogen peroxide into water and oxygen. acs.org The decomposition process can be influenced by factors such as the heating rate and the surrounding atmosphere. acs.orgcetjournal.itcetjournal.it For example, the presence of water vapor can affect the rate of thermal decomposition. cetjournal.itcetjournal.it Kinetic analysis of TGA and DSC data can provide valuable information about the reaction mechanism and activation energies of the decomposition steps. acs.org
| Technique | Information Obtained | Key Findings for this compound |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Reveals multi-step decomposition process. acs.orgresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions. | Shows successive endothermic (H₂O₂ release) and exothermic (H₂O₂ decomposition) processes. acs.org The overall enthalpy change of decomposition has been calculated to be approximately -12.36 ± 0.60 kJ mol⁻¹ for crystalline particles and -12.14 ± 0.32 kJ mol⁻¹ for granules. acs.org |
Electron Paramagnetic Resonance (EPR) for Radical Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an invaluable tool for identifying transient free radicals. wikipedia.org The decomposition of this compound in aqueous solution releases hydrogen peroxide, which can lead to the formation of highly reactive radical species. EPR, particularly when combined with spin trapping, is employed to detect and characterize these short-lived intermediates.
The primary radical species of interest during the decomposition are the hydroxyl radical (•OH) and the carbonate radical anion (•CO₃⁻). The hydroxyl radical is formed from the homolytic cleavage of the hydrogen peroxide molecule. Subsequently, the hydroxyl radical can react with the carbonate ion (CO₃²⁻), present from the dissolution of sodium carbonate, to generate the carbonate radical. researchgate.netnih.gov
Due to the extremely short lifetimes of these radicals, direct detection by EPR at room temperature is often not feasible. mdpi.com The spin trapping technique is therefore utilized. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical, known as a spin adduct. wikipedia.org This spin adduct accumulates to a concentration that is detectable by EPR. wikipedia.org Commonly used spin traps for this purpose include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN). mdpi.comnih.govresearchgate.net
The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical. The identity of the original radical can be inferred from the hyperfine coupling constants (hfc) and the g-value of the EPR signal. libretexts.orglibretexts.org For instance, the DMPO spin adduct of the hydroxyl radical (DMPO-OH) exhibits a characteristic 1:2:2:1 quartet signal. nih.gov The reaction of the carbonate radical with DMPO has also been studied, and while it can be complex, it provides a pathway for the indirect detection of this radical species. nih.gov
| Radical Species | Spin Trap | Adduct | Typical Hyperfine Coupling Constants (G) | Characteristic EPR Signal |
|---|---|---|---|---|
| Hydroxyl Radical (•OH) | DMPO | DMPO-OH | aN = 14.9 G, aH = 14.9 G | 1:2:2:1 Quartet |
| Carbonate Radical (•CO₃⁻) | DMPO | DMPO Adduct | Complex, can lead to DMPO-OH | Signal may be attributed to secondary products |
Mass Spectrometry for Degradation Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of compounds in a sample. In the context of this compound, MS, particularly when coupled with thermogravimetric analysis (TGA-MS), is instrumental in identifying its thermal degradation products.
The thermal decomposition of this compound is a multi-step process that can be elucidated by monitoring mass loss as a function of temperature. acs.orgcetjournal.it TGA-MS allows for the simultaneous analysis of mass changes and the identification of the evolved gaseous products.
Research has shown that the decomposition of granular this compound occurs in distinct stages:
Initial Decomposition: An initial mass loss is attributed to the release of adsorbed water and the beginning of the decomposition of hydrogen peroxide. researchgate.net
Main Decomposition: The primary decomposition event involves the release of hydrogen peroxide, which then rapidly decomposes into water (H₂O) and oxygen (O₂). cetjournal.itresearchgate.netusda.gov The gaseous H₂O and O₂ are detected by the mass spectrometer.
Final Product: The solid residue remaining after complete decomposition is sodium carbonate (Na₂CO₃). researchgate.netusda.gov
Morphological studies have indicated that the decomposition kinetics can be influenced by the physical properties of the granules, where an outer surface layer can hinder the diffusion of the gaseous products, affecting the reaction rate. acs.org
| Decomposition Stage | Approximate Temperature Range (°C) | Description | Primary Gaseous Products Detected by MS (m/z) |
|---|---|---|---|
| Step 1 | ~50 - 120 °C | Release of loosely bound water and initial H₂O₂ decomposition. | H₂O (18) |
| Step 2 | ~120 - 160 °C | Main decomposition of H₂O₂ into water and oxygen. | H₂O (18), O₂ (32) |
| Residue | > 160 °C | Stable solid residue. | Sodium Carbonate (Na₂CO₃) |
Quality Assurance and Method Validation in Research Contexts
Quality assurance (QA) in the analysis of this compound ensures that analytical data is reliable, reproducible, and fit for its intended purpose. A key component of QA is the validation of analytical methods. researchgate.net Method validation demonstrates through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical application. pharmaguideline.com
For the quantification of this compound, various analytical methods are employed, with the most common being titrimetric and chromatographic techniques. The standard titrimetric method, which determines the active oxygen content, can be time-consuming and may have high limits of detection (LOD) and quantification (LOQ), making it less suitable for low concentrations. nih.gov
More recently, a novel method using a modified high-performance liquid chromatography with visible detection (HPLC-VIS) system has been developed for the rapid and accurate quantification of sodium percarbonate (SPC). nih.govrsc.orgresearchgate.netrsc.org The validation of this HPLC method, as with any analytical procedure, involves the assessment of several key parameters as defined by international guidelines. researchgate.netpharmaguideline.com
These validation parameters include:
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.my
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my
The use of Certified Reference Materials (CRMs) is also a fundamental aspect of quality assurance. For sodium carbonate, which is the stable component of this compound, CRMs are available for the standardization of volumetric solutions, ensuring traceability and comparability of measurement results. cpachem.com
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.99 | R² ≥ 0.995 |
| Limit of Detection (LOD) | 1.31 x 10⁻² mM | Method specific |
| Limit of Quantification (LOQ) | 4.39 x 10⁻² mM | Method specific |
| Accuracy (% Recovery) | 95 - 105% | Typically 98 - 102% |
| Precision (RSD) | < 5% | Typically < 2% for assays |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the decomposition of sodium carbonate peroxyhydrate. These ab initio methods allow for the study of transition states, reaction intermediates, and the energetic profiles of various potential reaction pathways. While comprehensive quantum chemical studies focused specifically on the complete this compound crystal are limited in publicly accessible literature, the principles of these calculations can be understood from studies on its constituent molecules and related peroxide systems. Such studies can map out the potential energy surface of a reaction, providing critical information about the activation energies required for different decomposition steps and helping to identify the most likely mechanisms under different conditions.
Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool for investigating the electronic structure and reactivity of molecules. DFT is particularly useful for studying systems involving hydrogen peroxide and its reactions. Although direct DFT studies on the reaction pathways of solid this compound are not extensively documented, research on related systems highlights the potential of this approach.
For instance, DFT has been successfully applied to understand the mechanism of oxidation by hydrogen peroxide in biological systems. In a study on the activation of the OxyR transcription factor, a combination of MD simulations and DFT calculations was used to propose a detailed reaction mechanism. rsc.org The study identified the oxidation of cysteine residues by hydrogen peroxide as a nucleophilic substitution (SN2) type reaction. rsc.org DFT calculations were crucial in determining the free energy of activation for these steps, which were found to be consistent with experimental kinetic data. rsc.org
Applying a similar approach to this compound could elucidate:
The mechanism of hydrogen peroxide release from the sodium carbonate lattice.
The elementary steps involved in the subsequent decomposition of hydrogen peroxide into water and oxygen, potentially catalyzed by the carbonate ions or impurities.
The transition state structures and activation energy barriers for these processes, providing a theoretical foundation for the experimentally observed decomposition kinetics.
Molecular Dynamics Simulations of Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular interactions, which is essential for understanding the structure and stability of a compound like this compound.
This compound is an adduct, where hydrogen peroxide molecules are incorporated into the orthorhombic crystal lattice of sodium carbonate. wikipedia.orgreddit.com MD simulations can model the non-covalent interactions, such as hydrogen bonds and electrostatic forces, that hold the hydrogen peroxide and sodium carbonate units together within this crystal structure. reddit.com A key challenge in performing such simulations is the development of accurate force fields—a set of parameters that define the potential energy of the system—especially for less common molecules like hydrogen peroxide. researchgate.net
First-principles MD simulations of aqueous hydrogen peroxide have shown that the internal rotation of the OH groups around the O-O bond leads to a flexible structure with various transient cis and trans conformers. rsc.org This inherent flexibility is crucial to its behavior and interactions. An MD study of hydrogen peroxide interacting with biomolecules noted that H₂O₂ can become trapped in protein cavities for extended periods, highlighting its ability to form persistent, localized interactions. nih.gov In the context of this compound, MD simulations could be employed to:
Investigate the stability of the crystal lattice at different temperatures and humidity levels.
Simulate the process of dissolution and the release of hydrogen peroxide into an aqueous solution.
Analyze the interactions between released hydrogen peroxide molecules and the solvating water molecules, as well as the sodium and carbonate ions.
Kinetic Modeling and Simulation of Complex Reaction Systems
The decomposition of this compound is a complex solid-state process that is challenging to model due to the interplay of chemical reactions and physical transformations. denkrieger.comcomsol.de Kinetic modeling and simulation are used to represent this complexity mathematically, allowing for the prediction of the compound's stability over time and under various environmental conditions. denkrieger.com
The thermal decomposition of this compound is not a simple, single-step reaction. Instead, it is understood to be a multi-step process. nih.govresearchgate.net Experimental studies combined with kinetic modeling have shown that the reaction often proceeds via an initial surface reaction, followed by the advancement of the reaction interface towards the center of the crystal. nih.govresearchgate.net The solid product, sodium carbonate, forms a surface layer that can hinder the diffusion of the gaseous products (water and oxygen), altering the reaction kinetics. nih.gov This can lead to an increase in local water vapor pressure within the reacting particle, which in turn accelerates the decomposition in a secondary, autocatalytic step. nih.gov
To capture this behavior, researchers have developed lumped kinetic models. One such model, developed using COMSOL Multiphysics, describes the decomposition through a system involving five key species and multiple reactions (three solid-state and two homogeneous). denkrieger.comcomsol.de This approach allows for the simulation of complex phenomena such as particle shrinkage and product diffusion. denkrieger.com
| Species Name | Abbreviation | Chemical Formula | State | Role in Decomposition |
|---|---|---|---|---|
| This compound | SPC | Na₂CO₃·1.5H₂O₂ | Solid | Initial Reactant |
| Anhydrous Sodium Carbonate | CSA | Na₂CO₃ | Solid | Final Solid Product |
| Monohydrate Sodium Carbonate | CSM | Na₂CO₃·H₂O | Solid | Intermediate Solid Product |
| Water | W | H₂O | Gas/Liquid | Product and Catalyst |
| Hydrogen Peroxide | HP | H₂O₂ | Liquid | Intermediate Reactant |
| Reaction Step | Apparent Activation Energy (Ea) | Kinetic Model Applied | Notes |
|---|---|---|---|
| First Reaction Step | 97.1 ± 0.8 kJ/mol | JMA(m=2.11) | Corresponds to the initial surface reaction. |
| Second Reaction Step | 98.2 ± 0.9 kJ/mol | JMA(m=5.79) | Internal reaction influenced by product layer and self-generated atmosphere. |
These modeling efforts confirm that water plays a dual role: it is a product of the decomposition of hydrogen peroxide, but it also catalyzes the breakdown of the initial solid reactant. denkrieger.comrsc.org Therefore, the stability of this compound is highly sensitive to humidity and the initial free water content of the system. denkrieger.com
Future Research Directions and Sustainable Chemistry Considerations
Development of Novel Activation Strategies
While sodium carbonate peroxyhydrate is an effective oxidizing agent, its full potential is often realized through activation, which generates highly reactive radical species. iwaponline.com This is a primary focus of current research, aiming to enhance its performance in various applications, particularly in environmental remediation. Activation transforms it into a more potent agent for in-situ chemical oxidation (ISCO), a process that destroys contaminants through powerful chemical reactions. envirotecnics.com
Activation can be achieved through various physical and chemical methods, including the use of transition metal ions, ozone, plasma, ultraviolet (UV) light, and microwaves. iwaponline.com These methods promote the generation of reactive oxygen species such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and carbonate radicals (•CO₃⁻), which can degrade a wide range of persistent organic pollutants. nih.gov For instance, activation with ferrous ions (Fe²⁺) has been shown to be highly efficient in degrading chlorobenzene (B131634) in aqueous solutions over a wide pH range. publish.csiro.au Similarly, the combination of ozone generated from plasma with this compound has demonstrated effective degradation of industrial dyes like methyl blue. mdpi.com
Researchers are exploring novel catalysts to improve activation efficiency. Materials like chalcopyrite (CuFeS₂) have been investigated for activating this compound to degrade pharmaceuticals such as sulfamethazine. researchgate.net The goal is to develop robust and cost-effective activation systems that can be applied to treat contaminated water and soil. nih.gov
Table 1: Novel Activation Strategies for this compound
| Activation Method | Activator/Catalyst | Target Contaminants | Generated Reactive Species | Reference |
|---|---|---|---|---|
| Homogeneous Catalysis | Ferrous Ions (Fe²⁺) | Chlorobenzene, Perchloroethylene | Hydroxyl Radicals (•OH) | publish.csiro.au |
| Copper (II) | Acid Orange 7 (Azo Dye) | Not specified | researchgate.net | |
| Heterogeneous Catalysis | Chalcopyrite (CuFeS₂) | Sulfamethazine | Not specified | researchgate.net |
| Physical/Chemical Methods | Ozone (O₃) from Plasma | Methyl Blue (Dye) | Not specified | mdpi.com |
| UV Light | Organic Matter | Hydroxyl Radicals (•OH) | iwaponline.com | |
| Hydrodynamic Cavitation | Estrogens | Hydroxyl, Superoxide, Carbonate Radicals | iwaponline.com |
Integration into Green Chemistry Processes
The inherent environmental compatibility of this compound makes it a prime candidate for integration into green chemistry processes. patsnap.com Its decomposition into non-toxic byproducts aligns with the core principles of sustainable chemistry. patsnap.compatsnap.com This has led to its increasing adoption as a substitute for more hazardous chemicals, such as chlorine-based bleaching agents. patsnap.com
Percarbonate-based Advanced Oxidation Processes (P-AOPs) are a significant area of research, positioning sodium peroxyhydrate as a more transportable, economical, and eco-friendly alternative to liquid hydrogen peroxide for water and soil remediation. nih.gov Its solid form allows for a milder, more controlled release of hydrogen peroxide, and its alkaline nature can simultaneously help neutralize acidic soils and solutions. nih.gov
Further research aims to optimize its use in various industrial processes to reduce energy consumption and minimize waste. For example, its effectiveness at lower temperatures in bleaching applications can lead to significant energy savings. patsnap.com The overarching goal is to leverage its properties to design cleaner, safer, and more efficient manufacturing and remediation technologies. patsnap.com
Enhancement of Stability and Controlled Release Mechanisms
A key challenge in the application of this compound is its stability, as it can decompose prematurely in the presence of moisture or heat, particularly when mixed with other substances like zeolites in detergents. tainstruments.com The decomposition is autocatalytic because the water produced from the breakdown of hydrogen peroxide can dissolve more this compound, accelerating the process. tainstruments.com
To counteract this, significant research has been dedicated to enhancing its stability, primarily through coating technologies. tainstruments.compatsnap.com Coating the granules with a protective layer prevents direct contact with atmospheric moisture and other destabilizing agents, thereby extending the product's shelf life and preserving its efficacy. patsnap.comstppgroup.com Various coating materials have been developed, including inorganic salts and polymers.
A thermal treatment process, conducted at temperatures between 80°C and 95°C, has also been shown to improve the internal stability of the compound. google.com
Beyond stability, research is focused on developing sophisticated controlled-release mechanisms. patsnap.com This involves designing coatings or encapsulation techniques that allow for the gradual release of hydrogen peroxide. patsnap.com Such systems are valuable in applications requiring sustained oxidizing action, such as in water treatment, agriculture, and even medical and personal care products for targeted antimicrobial effects. patsnap.com
Table 2: Coating Agents and Methods for Enhanced Stability of this compound
| Coating Agent/Method | Purpose | Mechanism | Reference |
|---|---|---|---|
| Sodium Sulfate (B86663) | Improve stability in detergents | Provides a protective barrier against moisture | tainstruments.com |
| Borates | Enhance storage stability | Forms a coating that controls the release of active oxygen | patsnap.com |
| Copolymers/Terpolymers of Vinylpyrrolidone | Increase stability in silicate-based detergents | Works with sodium sulfate to create a highly stable product | googleapis.com |
| Chelating Agents | Stabilize against decomposition | Forms a coating layer with sodium sulfate to chelate metal impurities | google.com |
| Thermal Treatment | Improve internal stability | Thermal conditioning of the particles at elevated temperatures (80-95°C) | google.com |
Exploration of New Industrial Applications (Non-Consumer)
While widely known for its use in consumer laundry detergents, this compound has a broad and expanding range of non-consumer industrial applications. solvay.com Its properties as a powerful yet gentle oxidizing agent make it suitable for various specialized processes. google.comistaykimya.com
In the pulp and paper industry, it serves as a brightening agent for mechanical pulp, helping to reduce yellowing and improve paper whiteness. istaykimya.com It is also used for pitch control, oxidizing the sticky resin particles that can interfere with paper machine operations. istaykimya.com The textile industry utilizes it as a chlorine-free bleaching solution that is less damaging to fibers while effectively removing natural colorants and impurities. istaykimya.com
Environmental applications are a major area of growth. It is used in water treatment to control algae in industrial ponds and lakes and to oxidize contaminants like iron, manganese, and sulfides. solvay.comistaykimya.com In environmental remediation, it is a key component of ISCO technologies for treating contaminated soil and groundwater by degrading pollutants like petroleum hydrocarbons and chlorinated compounds. greenllamaclean.comenvirotecnics.com Other applications include chemical synthesis, aquaculture, and as a disinfecting agent in commercial facilities. solvay.comatamanchemicals.com
Table 3: Non-Consumer Industrial Applications of this compound
| Industry | Application | Function | Reference |
|---|---|---|---|
| Pulp and Paper | Mechanical Pulp Brightening | Reduces yellowing and improves paper whiteness | istaykimya.com |
| Pitch Control | Oxidizes sticky resin particles in paper machines | istaykimya.com | |
| Textile Processing | Chlorine-Free Bleaching | Removes natural colorants and impurities from fibers | istaykimya.com |
| Water Treatment | Algae Control | Kills algae in lakes, ponds, and industrial water systems | solvay.comistaykimya.com |
| Contaminant Oxidation | Breaks down iron, manganese, and sulfides | istaykimya.com | |
| Environmental Remediation | In-Situ Chemical Oxidation (ISCO) | Degrades petroleum hydrocarbons and chlorinated solvents in soil and groundwater | greenllamaclean.comenvirotecnics.com |
| Chemical Synthesis | Oxidizing Agent | Provides a solid, anhydrous source of hydrogen peroxide | wikipedia.orgatamanchemicals.com |
| Aquaculture | Oxygen Source/Disinfectant | Controls algae and acts as an oxidizing agent | usda.gov |
Minimization of Environmental Impact of Process Byproducts
The byproducts of this compound dissolution are sodium carbonate, water, and oxygen, which are generally considered environmentally benign. greenllamaclean.comsolvay.com The compound is not persistent and biodegrades rapidly in water and soil. solvay.comwi.gov However, a comprehensive environmental assessment requires consideration of the entire life cycle, including the manufacturing of its precursors and the downstream effects of its byproducts.
While the primary decomposition products are non-toxic, the resulting sodium carbonate can increase the alkalinity and pH of soil and water. usda.gov In aquatic environments, this shift in pH could potentially affect the solubility and availability of other chemicals and nutrients. usda.gov Therefore, while this compound is considered an eco-friendly option, its application requires careful management to avoid localized, adverse environmental effects from pH changes, especially with repeated applications in sensitive ecosystems. usda.gov Research into formulations that buffer or mitigate these pH effects could further enhance its environmental profile.
Q & A
Q. What factors influence the stability of sodium carbonate peroxyhydrate (SPC) in experimental formulations, and how can decomposition rates be measured?
SPC's stability is influenced by temperature, moisture, and metal ions, which accelerate decomposition through solid-state and homogeneous reactions. To measure decomposition, researchers employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to track mass loss and exothermic peaks. Moisture diffusion models using software like COMSOL Multiphysics can simulate decomposition kinetics in controlled environments (e.g., dry detergent packs) by integrating reaction engineering modules .
Q. What are the primary decomposition products of SPC, and how do they affect experimental outcomes in environmental applications?
SPC decomposes into sodium carbonate, water, and hydrogen peroxide (2Na₂CO₃·3H₂O₂ → 2Na₂CO₃ + 3H₂O₂). The released H₂O₂ acts as an oxidant, critical in algaecide or herbicide studies. Researchers use high-performance liquid chromatography (HPLC) to quantify residual H₂O₂ and ion chromatography to monitor sodium carbonate byproducts. These products are non-toxic, making SPC suitable for field applications without residual sampling requirements .
Q. How does SPC compare to other oxidants (e.g., hydrogen peroxide, sodium hypochlorite) in controlled algal inhibition assays?
In vitro studies on surfaces like ceramic or gravel show SPC's superior efficacy against Nostoc species due to oxidative DNA degradation. Methodology involves applying SPC at 1–2% w/v, with algal coverage quantified via spectrophotometry (OD₆₈₀) or image analysis. Comparative trials reveal SPC reduces algal biomass by 79.5–98% within 21 days, outperforming sodium hypochlorite (20–30% reduction) but lagging behind hydrogen dioxide in long-term gravel treatments .
Advanced Research Questions
Q. How can kinetic models resolve contradictions in SPC decomposition mechanisms across varying experimental conditions?
Conflicting decomposition pathways (e.g., catalyzed vs. uncatalyzed reactions) require multi-step kinetic modeling. Researchers develop zero-order batch reactor models incorporating five species (SPC, anhydrous/monohydrate Na₂CO₃, H₂O, H₂O₂) and three solid-state reactions. Parameter estimation via Arrhenius equations and sensitivity analysis helps identify dominant mechanisms under specific humidity or temperature regimes, validated through isotopic labeling (e.g., D₂O to trace hydrolysis) .
Q. What methodological advancements improve SPC's herbicidal efficacy when combined with surfactants?
Foam-based delivery systems enhance SPC's penetration into plant tissues. A 1:1 surfactant-SPC mixture (e.g., Triton Ag 98) is aerated using pressurized nozzles to generate thick foam. This method increases sodium ion uptake, causing cellular toxicity in weeds like Marchantia polymorpha. Efficacy is assessed through chlorophyll fluorescence imaging and electrolyte leakage assays, with >95% necrosis achieved at 24-hour post-application .
Q. How do surface properties (porosity, hydrophobicity) affect SPC's algaecide performance, and what protocols standardize testing across substrates?
Surface-specific efficacy (e.g., 98% reduction on ceramics vs. 45% on gravel) is evaluated using standardized biofilm assays. Protocols involve inoculating surfaces with Nostoc commune, treating with 1.5% SPC, and quantifying biomass via ATP bioluminescence or qPCR for 16S rRNA. Confocal microscopy visualizes oxidative damage to algal cell walls, correlating porosity (measured via mercury intrusion porosimetry) with SPC diffusion rates .
Q. What strategies mitigate SPC's instability in active food packaging materials without compromising oxidative efficacy?
Coating SPC with sodium silicate or bentonite reduces premature decomposition. Researchers use fluidized-bed coating techniques to apply protective layers (10–20 µm thickness), followed by accelerated stability testing (40°C/75% RH for 90 days). Migration studies (e.g., EU No 10/2011) ensure H₂O₂ release rates remain within food-safe thresholds (<0.5 ppm) while maintaining antimicrobial activity against E. coli and Salmonella .
Q. Why do field and laboratory studies report divergent SPC efficacies in harmful algal bloom (HAB) mitigation?
Field studies often overlook variables like UV exposure and microbial consortia that degrade H₂O₂. To reconcile discrepancies, researchers use mesocosm experiments replicating natural water chemistry (pH 8–9, 20–25°C) and apply SPC at 5–10 mg/L. Response models, calibrated with lab-derived EC₅₀ values, predict in situ HAB suppression while accounting for dissolved organic carbon (DOC) interference via fluorescence excitation-emission matrices (EEMs) .
Methodological Notes
- Contradiction Analysis : When SPC efficacy varies (e.g., algae vs. weeds), cross-referencing oxidative demand (ORP measurements) and species-specific LC₅₀ values clarifies mechanistic boundaries.
- Data Tables : Include time-course decomposition profiles (TGA), EC₅₀ comparisons for algaecides, and surfactant-SPC synergy indices (e.g., Foam Stability Index).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
